5,7-Diacetoxy-3,4',8-trimethoxyflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
[7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVJLPXCFDHGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5,7-Diacetoxy-3,4',8-trimethoxyflavone CAS 5128-43-8 properties
The following technical guide provides an in-depth analysis of 5,7-Diacetoxy-3,4',8-trimethoxyflavone (CAS 5128-43-8), a specialized flavonoid derivative utilized in phytochemical characterization and pharmacological research.
CAS Registry Number: 5128-43-8 Chemical Class: Polymethoxylated Flavonol Derivative Molecular Formula: C₂₂H₂₀O₉
Executive Summary
5,7-Diacetoxy-3,4',8-trimethoxyflavone is a semi-synthetic flavonoid derived from the parent flavonol 5,7-dihydroxy-3,4',8-trimethoxyflavone (often referred to as Substance E isolated from Conyza stricta or Micromelum sp.).
In drug development and phytochemical research, this compound serves two critical functions:
-
Structural Elucidation: It acts as a definitive reference standard for verifying the substitution patterns of naturally occurring polymethoxylated flavones (PMFs). The acetylation of the 5- and 7-hydroxyl groups shifts their NMR signals, resolving ambiguity between isomeric structures (e.g., 5,6,7- vs. 5,7,8-substitution).
-
Bioavailability Modulation: The acetylation of the polar hydroxyl groups increases lipophilicity, potentially enhancing membrane permeability and metabolic stability compared to its dihydroxy parent. This makes it a candidate for prodrug design in anti-inflammatory and antiproliferative therapies.
Physicochemical Properties
The following data establishes the baseline for handling and analytical method development.
| Property | Value | Technical Note |
| Molecular Weight | 428.39 g/mol | Confirmed by High-Resolution Mass Spectrometry (HR-MS). |
| Appearance | Yellow Crystalline Powder | Typical of flavonols; color intensity decreases upon acetylation of auxochromic -OH groups. |
| Solubility | Soluble in CHCl₃, DCM, DMSO, Acetone | High solubility in organic solvents due to acetate/methoxy capping of polar sites. |
| Melting Point | 168–170 °C | Distinct from the parent compound (typically >200 °C), aiding in purity verification. |
| UV Maxima | ~260 nm, ~320 nm | Hypsochromic shift (blue shift) observed in Band II compared to the parent phenol due to esterification. |
Structural Characterization & Spectroscopy
Accurate identification relies on distinguishing the specific substitution pattern (3, 4', 8-methoxy) from common isomers.
Nuclear Magnetic Resonance (NMR) Logic
The ¹H-NMR spectrum is the primary validation tool. The acetylation provides diagnostic singlets that confirm the presence of free hydroxyls in the precursor.
-
Acetate Signals: Two sharp singlets typically appearing between δ 2.30 – 2.45 ppm (integrating to 3H each). This confirms the derivatization of the 5-OH and 7-OH groups.
-
Methoxy Signals: Three distinct singlets in the δ 3.80 – 4.00 ppm range (3-OMe, 8-OMe, 4'-OMe). The 5-OMe signal (if it were present) would appear further downfield; its absence and the presence of an acetate signal at C-5 is a key structural proof.
-
Aromatic Region:
-
Ring B (4'-substituted): A characteristic AA'BB' system (or similar doublets) for H-2'/H-6' and H-3'/H-5'.
-
Ring A (5,7,8-substituted): A single proton singlet at H-6 . The chemical shift of H-6 is heavily influenced by the acetylation at C-5 and C-7, moving downfield compared to the parent.
-
Mass Spectrometry (MS)
-
Fragmentation: In EI-MS or ESI-MS/MS, the compound exhibits characteristic losses of ketene (CH₂=C=O, 42 Da) from the acetate groups.
-
Parent Ion: [M+H]⁺ m/z 429.
-
Fragment 1: m/z 387 (Loss of one acetyl group).
-
Fragment 2: m/z 345 (Loss of second acetyl group, regenerating the flavone core).
-
Synthesis and Production Protocols
While naturally occurring in trace amounts in species like Micromelum, the most reliable source for research is semi-synthesis from the parent flavonol.
Mechanism of Acetylation
The reaction utilizes acetic anhydride (Ac₂O) and pyridine to esterify the phenolic hydroxyls. This is a nucleophilic acyl substitution.
Why Acetylate?
-
Purification: The acetylated product is less polar and crystallizes more easily than the poly-hydroxy parent.
-
Protection: Protects the oxidation-prone 5,7-dihydroxy system during further chemical modifications.
Diagram: Synthesis Workflow
The following diagram outlines the conversion of the natural precursor to the target CAS 5128-43-8.
Caption: Semi-synthetic pathway transforming the natural flavonol precursor into the diacetoxy derivative.
Experimental Protocols
Protocol A: Chemical Synthesis (Acetylation)
Objective: To synthesize 50 mg of 5,7-Diacetoxy-3,4',8-trimethoxyflavone from its parent phenol.
-
Preparation: Dissolve 40 mg of 5,7-dihydroxy-3,4',8-trimethoxyflavone in 1.0 mL of anhydrous pyridine in a 5 mL round-bottom flask.
-
Reaction: Add 0.5 mL of acetic anhydride dropwise under stirring.
-
Incubation: Seal the flask and stir at room temperature (25 °C) for 12–24 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 7:3). The starting material (lower R_f) should disappear, replaced by a less polar spot (higher R_f).
-
Work-up: Pour the reaction mixture into 20 mL of ice-water. A precipitate should form.
-
If no precipitate: Extract with Dichloromethane (3 x 10 mL), wash organic layer with dilute HCl (to remove pyridine), then water, and dry over Na₂SO₄.
-
-
Purification: Recrystallize from Ethanol or Methanol to yield yellow needles.
Protocol B: Cell Viability Assay (Antiproliferative Screening)
Context: This compound is screened for activity against cancer lines (e.g., HL-60, MCF-7).
-
Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve CAS 5128-43-8 in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate IC₅₀ using non-linear regression. Note: Expect IC₅₀ values in the low micromolar range (5–50 µM) if active.
Biological Mechanism of Action
Research into polymethoxylated flavones suggests a multi-target mechanism. The acetylation enhances cellular uptake, allowing the compound to intracellularly hydrolyze back to the active phenol or act directly on signaling kinases.
Primary Pathway: NF-κB Inhibition Similar to analogs like Eupatilin and Wogonin, this compound is hypothesized to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing pro-inflammatory cytokines.
Caption: Proposed pharmacodynamics showing lipophilic entry, metabolic activation, and NF-κB pathway suppression.
References
-
ChemicalBook. (n.d.). 5,7-diacetoxy-3,4',8-trimethoxyflavone Properties and Supplier Info. Retrieved from
-
MedChemExpress. (n.d.). 5,7-Dihydroxy-3,4',8-trimethoxyflavone (Parent Compound) Isolation and Activity. Retrieved from
-
BenchChem. (2025).[1][2] The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide. (Contextual reference for PMF activity). Retrieved from
-
Ambeed. (n.d.). 5,7-Diacetoxy-3,4',8-trimethoxyflavone Product Page. Retrieved from
-
PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone (Structural Analog Data). Retrieved from
Sources
Unveiling the Anticancer Potential of 5,7-Diacetoxy-3,4',8-trimethoxyflavone: A Technical Guide for Cancer Research
Preamble: Navigating the Frontiers of Flavonoid Research
Flavonoids, a diverse class of polyphenolic compounds ubiquitously found in the plant kingdom, have long been a focal point of cancer research. Their multifaceted biological activities, including antioxidant, anti-inflammatory, and direct antitumor effects, position them as promising candidates for the development of novel chemotherapeutic and chemopreventive agents.[1][2] This guide delves into the scientific landscape surrounding a specific, lesser-studied synthetic flavonoid, 5,7-Diacetoxy-3,4',8-trimethoxyflavone .
It is imperative to state at the outset that direct experimental literature on the biological activity of 5,7-Diacetoxy-3,4',8-trimethoxyflavone is scarce. Therefore, this technical guide is constructed upon a foundation of expert extrapolation, drawing from the well-documented activities of its parent compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone , and other structurally analogous methoxylated flavones.[3] We will explore the anticipated biological effects and mechanisms of action, underpinned by an analysis of how the key structural features—the methoxy and acetoxy groups—are known to influence anticancer efficacy. This document is designed to serve as a foundational resource, providing researchers, scientists, and drug development professionals with a scientifically-grounded framework to initiate and advance the investigation of this promising compound.
Section 1: Molecular Profile and Rationale for Investigation
Chemical Structure and Synthesis
5,7-Diacetoxy-3,4',8-trimethoxyflavone is a derivative of the naturally occurring flavone backbone. Its structure is characterized by methoxy groups at the 3, 4', and 8 positions, and acetoxy groups at the 5 and 7 positions.
-
Parent Compound: 5,7-dihydroxy-3,4',8-trimethoxyflavone[4]
-
Acetylated Derivative: 5,7-Diacetoxy-3,4',8-trimethoxyflavone
The synthesis of the title compound is most logically achieved through the acetylation of its dihydroxy precursor. This chemical modification is not merely a structural alteration but a strategic choice aimed at enhancing the molecule's therapeutic potential.
The Significance of Acetylation: A Gateway to Enhanced Bioavailability
The addition of acetyl groups to the flavonoid core, a process known as acylation, is a well-established strategy to modulate the compound's physicochemical properties.[5][6]
-
Increased Lipophilicity: Acetylation masks the polar hydroxyl groups, thereby increasing the lipophilicity of the molecule. This is a critical modification, as enhanced lipophilicity can improve the compound's ability to permeate cellular membranes, a key hurdle for many natural products.[6]
-
Improved Metabolic Stability: The hydroxyl groups of flavonoids are primary sites for metabolic conjugation (glucuronidation and sulfation) in the liver and intestines, which often leads to rapid excretion and low oral bioavailability.[7] Acetylation can protect these vulnerable sites, potentially prolonging the compound's half-life and increasing its systemic exposure.[8]
-
Enhanced Bioactivity: Studies on other flavonoids, such as quercetin and kaempferol, have demonstrated that acetylation can significantly enhance their antiproliferative effects against various cancer cell lines.[5][9] This is attributed to increased intracellular absorption and persistence of the compound.[8][10]
Therefore, the investigation into 5,7-Diacetoxy-3,4',8-trimethoxyflavone is driven by the hypothesis that its acetylated form may represent a more potent and bioavailable version of its naturally occurring parent compound.
Section 2: Postulated Anticancer Mechanisms of Action
Based on extensive research into methoxylated flavones, we can postulate several key mechanisms through which 5,7-Diacetoxy-3,4',8-trimethoxyflavone is likely to exert its anticancer effects.[11][12] These compounds are known to modulate a variety of cellular processes that are fundamental to cancer development and progression.[2]
Induction of Apoptosis
A primary strategy for cancer chemotherapy is the induction of programmed cell death, or apoptosis. Flavonoids are well-documented inducers of apoptosis in cancer cells.[2] The anticipated mechanism involves the intrinsic or mitochondrial pathway, a critical cascade of events leading to cell demise.
Caption: Postulated intrinsic apoptosis pathway induced by the flavonoid.
This pathway is initiated by cellular stress, potentially including the generation of reactive oxygen species (ROS), leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Flavonoids can interrupt this process by inducing cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[2] Methoxyflavones have been shown to cause arrest, often at the G2/M phase, which precedes mitosis.
Caption: Schematic of flavonoid-induced G2/M cell cycle arrest.
This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By halting the cell cycle, the compound provides an opportunity for apoptotic pathways to be engaged or for DNA damage to be repaired, failing which, cell death ensues.
Inhibition of Pro-Survival Signaling Pathways
The survival and proliferation of cancer cells are heavily dependent on aberrant signaling pathways. Methoxyflavones have been demonstrated to inhibit several of these critical pathways, most notably the PI3K/Akt pathway, which is a central regulator of cell growth, survival, and metabolism.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway.
By inhibiting key kinases like PI3K and Akt, 5,7-Diacetoxy-3,4',8-trimethoxyflavone could effectively cut off the signals that tell cancer cells to grow and survive, thereby leading to reduced proliferation and increased cell death.
Section 3: Experimental Workflow for In Vitro Evaluation
To empirically validate the hypothesized anticancer activities of 5,7-Diacetoxy-3,4',8-trimethoxyflavone, a series of robust and well-established in vitro assays are essential. The following protocols are provided as a comprehensive guide for researchers.
Cell Viability Assessment: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5,7-Diacetoxy-3,4',8-trimethoxyflavone in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 24, 48, or 72 hours.
-
Causality: A time-course experiment is crucial to determine the optimal treatment duration and to understand the kinetics of the cytotoxic effect.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubate the plate for 2-4 hours at 37°C.
-
Causality: The incubation time allows for sufficient formazan crystal formation. This period may need optimization depending on the metabolic rate of the cell line.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.[13]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16]
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1][17][18]
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed 1-2 x 10⁶ cells in 6-well plates or T25 flasks.
-
Treat cells with 5,7-Diacetoxy-3,4',8-trimethoxyflavone at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include an untreated and a vehicle control.
-
-
Cell Harvesting and Washing:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.[1]
-
Causality: It is critical to collect both floating and adherent cells to get a complete picture of apoptosis, as apoptotic cells often detach from the culture plate.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentration as per manufacturer's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorochromes. The specific timing ensures optimal binding without inducing artifacts.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Since PI also binds to RNA, treatment with RNase is necessary.[19][20]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest approximately 1 x 10⁶ cells per sample.
-
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[21][22]
-
Causality: Dropwise addition of cold ethanol while vortexing prevents cell clumping and ensures uniform fixation, which is crucial for high-quality DNA histograms.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21][23]
-
Causality: RNase A is essential to degrade cellular RNA, ensuring that the PI signal comes exclusively from DNA, which is necessary for accurate cell cycle phase determination.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, acquiring data on a linear scale.
-
Data Interpretation: A histogram of fluorescence intensity will show distinct peaks. The first peak (2n DNA content) represents cells in G0/G1 phase, the region between the peaks represents cells in S phase (DNA synthesis), and the second peak (4n DNA content) represents cells in G2/M phase.
-
Protein Expression Analysis: Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[4][24][25] This is essential for confirming the modulation of signaling pathways (e.g., PI3K/Akt, apoptosis-related proteins).
Step-by-Step Protocol:
-
Protein Extraction:
-
Treat cells with the flavonoid as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Inhibitors are critical to prevent protein degradation and dephosphorylation after cell lysis, preserving the in vivo state of the proteins.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-phospho-Akt, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Section 4: Data Presentation
Quantitative data from in vitro studies are crucial for evaluating the efficacy of a new compound. While direct data for 5,7-Diacetoxy-3,4',8-trimethoxyflavone is not available, the following table presents IC50 values for structurally related methoxyflavones to serve as a reference and guide for expected potency.
Table 1: In Vitro Cytotoxicity (IC50) of Structurally Related Methoxyflavones in Various Cancer Cell Lines
| Flavonoid Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5,7,8-trihydroxyflavone (Nor-wogonin) | PC-3 | Prostate Cancer | 57.29 | [28] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 3.71 | [29] |
| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Various | - | ~25 | [12] |
| 5,7-dihydroxy-3,6,4'-trimethoxyflavone (Santin) | DLD-1 | Colon Cancer | > 100 | [2][30] |
Note: The data in this table is for structurally similar compounds and is intended to provide a comparative baseline. The actual IC50 values for 5,7-Diacetoxy-3,4',8-trimethoxyflavone must be determined experimentally.
Section 5: Conclusion and Future Directions
While direct experimental evidence remains to be established, a comprehensive analysis of its structural features and the known biological activities of its parent compound and other methoxyflavones suggests that 5,7-Diacetoxy-3,4',8-trimethoxyflavone is a compound of significant interest for cancer research. The strategic acetylation of the hydroxyl groups is hypothesized to enhance its bioavailability and cellular uptake, potentially translating to superior anticancer efficacy compared to its natural precursor.
The postulated mechanisms of action—induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways like PI3K/Akt—are all well-established hallmarks of effective anticancer agents. This technical guide provides a robust framework and detailed protocols for the systematic in vitro evaluation of these activities.
Future research should focus on:
-
Direct Experimental Validation: Performing the assays outlined in this guide to determine the actual cytotoxic and mechanistic profile of 5,7-Diacetoxy-3,4',8-trimethoxyflavone.
-
Comparative Studies: Directly comparing the activity of the acetylated compound with its parent dihydroxy form to quantify the impact of acetylation.
-
In Vivo Studies: Should in vitro results prove promising, advancing the compound to preclinical animal models to assess its efficacy, toxicity, and pharmacokinetic profile in a whole-organism context.
-
Target Identification: Employing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets of the compound within cancer cells.
The exploration of novel, structurally optimized flavonoids like 5,7-Diacetoxy-3,4',8-trimethoxyflavone holds the promise of expanding the arsenal of effective and potentially less toxic cancer therapies.
References
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- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog [oreateai.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. Bulletin of Biotechnology » Submission » 5,7,8-trihydroxyflavone Has Anticancer and Apoptotic Effects in Human Androgen-Independet Prostate Cancer PC-3 Cells [dergipark.org.tr]
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- 30. researchgate.net [researchgate.net]
Navigating the Polymethoxyflavone (PMF) Chemical Space: A Technical Guide to HTS Library Integration
Executive Summary: The "Methoxy Advantage" in Drug Discovery
In the landscape of natural product-based drug discovery, flavonoids have long been hindered by poor bioavailability and rapid Phase II metabolism. Polymethoxyflavones (PMFs) —specifically derivatives of nobiletin and tangeretin—represent a privileged structural class that circumvents these liabilities. By replacing labile hydroxyl groups with methoxy moieties, PMFs exhibit superior lipophilicity, membrane permeability, and metabolic resistance against glucuronidation and sulfation.
This guide provides a technical roadmap for integrating PMF derivatives into High-Throughput Screening (HTS) libraries. It addresses the specific challenges of solubility, library formatting, and assay interference, offering a self-validating framework for identifying novel hits in oncology, neuroprotection, and metabolic regulation.
Part 1: Chemical Space & Structural Rationale
The Structural Basis of Bioavailability
The primary failure mode for flavonoid hits in HTS is often not potency, but "drug-likeness." Polyhydroxyflavones (e.g., Quercetin) are Pan-Assay Interference Compounds (PAINS) candidates due to redox reactivity and rapid clearance. PMFs mitigate this through the "Methoxy Advantage" :
-
Metabolic Shielding: Methoxylation at positions C5, C7, C3', and C4' sterically hinders UDP-glucuronosyltransferases (UGTs), extending plasma half-life (
). -
Membrane Permeability: The absence of donor hydrogen bonds and increased lipophilicity (
) facilitates passive transport across the blood-brain barrier (BBB), making them ideal candidates for neurodegenerative targets.
Comparative Analysis: PMFs vs. Hydroxyflavones[1]
| Feature | Polyhydroxyflavones (e.g., Luteolin) | Polymethoxyflavones (e.g., Nobiletin) | Implication for HTS |
| Solubility (Aq) | Low to Moderate | Low (High in DMSO/Lipids) | Requires optimized DMSO tolerance in assay buffers. |
| Metabolic Stability | Low (Rapid Phase II conjugation) | High (Resistant to UGTs) | Hits are more likely to translate to in vivo efficacy. |
| Cell Permeability | Low ( | High ( | Suitable for intracellular targets (kinases, transcription factors). |
| Redox Activity | High (False positives in redox assays) | Low | Reduced false positives in fluorescence/absorbance assays. |
Part 2: Library Design & Synthesis Strategy
Building a robust PMF library requires a hybrid approach: isolating core scaffolds from Citrus species and diversifying them via semi-synthesis to explore Structure-Activity Relationships (SAR).
Workflow: From Peel to Plate
The following diagram illustrates the logical flow for generating a PMF-focused HTS library, ensuring chemical diversity and purity.
Figure 1: Workflow for generating a PMF-enriched High-Throughput Screening library. The process integrates natural product isolation with synthetic diversification to maximize chemical space.
Synthesis Insight: The C-5 Criticality
For researchers synthesizing derivatives, the C-5 position is the pivot point for activity.
-
Fully Methoxylated (e.g., Nobiletin): High permeability, metabolic stability.
-
5-Hydroxy Derivatives (e.g., 5-Demethylnobiletin): Significantly higher potency in antiproliferative assays (due to hydrogen bonding capability with kinase hinge regions) but lower bioavailability.
-
Strategy: Create a "Pro-drug" subset within the library by acetylating the 5-OH group. This restores permeability; intracellular esterases then cleave the acetyl group to release the active 5-OH pharmacophore.
Part 3: High-Throughput Screening Methodologies
Handling PMFs in HTS
PMFs are highly lipophilic. Standard aqueous buffers can lead to compound precipitation, causing "frequent hitter" behavior due to light scattering or aggregation.
-
Solvent: Maintain DMSO concentration at 0.5% - 1.0% in the final assay volume.
-
Detergents: Add 0.01% Triton X-100 or Tween-20 to assay buffers to prevent colloidal aggregation.
-
Plate Type: Use Non-Binding Surface (NBS) plates to prevent hydrophobic adsorption of PMFs to plasticware.
Mechanistic Case Study: Oncology & Neuroprotection
PMFs exert their effects by modulating key signaling nodes rather than single-target inhibition. The following pathway map elucidates the multi-target mechanism of Nobiletin derivatives, validating their inclusion in phenotypic screens.
Figure 2: Multi-target signaling modulation by PMF derivatives. Key nodes include inhibition of the PI3K/Akt survival pathway and modulation of MAPK/ERK signaling.
Part 4: Detailed Protocol
Automated High-Content Screen for Neuroprotection
Objective: Identify PMF derivatives that protect neuronal cells from oxidative stress (glutamate/H2O2 induced) without intrinsic cytotoxicity.
Reagents:
-
Cell Line: SH-SY5Y (Human neuroblastoma) or PC12.
-
Staining Reagents: Hoechst 33342 (Nuclear), Propidium Iodide (Dead cell), CellROX Green (ROS).
-
Library: PMF derivatives (10 mM in DMSO).
Step-by-Step Workflow:
-
Cell Seeding (Day 0):
-
Dispense 5,000 cells/well into 384-well, black-walled, clear-bottom, poly-D-lysine coated plates using an automated dispenser (e.g., Multidrop Combi).
-
Incubate 24h at 37°C, 5% CO2.
-
-
Compound Transfer (Day 1):
-
Using an acoustic liquid handler (e.g., Echo 650), transfer 50 nL of library compounds to assay plates.
-
Target Final Concentration: 10 µM (0.1% DMSO).
-
Include Controls: Nobiletin (Positive), DMSO (Negative), Staurosporine (Toxicity).
-
Incubate for 1 hour (Pre-treatment).
-
-
Stress Induction:
-
Add glutamate (Final: 50 mM) or H2O2 (Final: 100 µM) to all wells except "No Stress" controls.
-
Incubate for 24 hours.
-
-
Multiplex Staining (Day 2):
-
Prepare a 2X staining cocktail in PBS:
-
Hoechst 33342 (2 µg/mL)
-
Propidium Iodide (1 µg/mL)
-
CellROX Green (5 µM)
-
-
Add cocktail to cells without washing (homogeneous assay). Incubate 30 min at 37°C.
-
-
Image Acquisition & Analysis:
-
Image on a High-Content Imager (e.g., PerkinElmer Operetta).
-
Channel 1 (Blue): Count Total Nuclei (Cell Number/Proliferation).
-
Channel 2 (Red): Count PI+ Nuclei (Cell Death).
-
Channel 3 (Green): Measure Cytosolic Intensity (ROS Levels).
-
-
Data Normalization:
-
Calculate Neuroprotection Index (NPI) :
-
Self-Validation: Hits must show >50% NPI and <20% intrinsic toxicity (in non-stressed plates).
-
References
-
Li, S., et al. (2014).[1] Chemistry and bioactivity of nobiletin and its metabolites. Journal of Functional Foods. Link
-
Manthey, J. A., & Bendele, P. (2008). Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3′,4′,3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema model. Journal of Agricultural and Food Chemistry.[2] Link
-
Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. Link
-
Goh, B. H., et al. (2019).[3] Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention.[3] Cancers.[3][4][5][6][7] Link
-
Nagase, H., et al. (2005). Uptake and metabolism of nobiletin, a polymethoxyflavonoid, in human colonic cell line Caco-2. Biochemical and Biophysical Research Communications. Link
-
Saigusa, D., et al. (2011). Identification of biomarkers for the anti-dementia effect of nobiletin by metabolomics. The Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Anticancer Activities of Citrus Peel Polymethoxyflavones Related to Angiogenesis and Others - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 7. d-nb.info [d-nb.info]
Solubility Profile of 5,7-Diacetoxy-3,4',8-trimethoxyflavone in DMSO and Ethanol: A Methodological Framework
An In-Depth Technical Guide for Researchers
Abstract: 5,7-Diacetoxy-3,4',8-trimethoxyflavone is a substituted flavonoid, a class of compounds of significant interest for their diverse biological activities.[1] Effective preclinical and in vitro evaluation of such molecules is fundamentally dependent on understanding their solubility in common laboratory solvents. This guide provides a comprehensive technical and methodological framework for researchers, scientists, and drug development professionals to determine the solubility of this specific flavone in dimethyl sulfoxide (DMSO) and ethanol. Due to the absence of publicly available empirical data for this compound, this document emphasizes the underlying physicochemical principles and provides robust, field-proven protocols to enable researchers to generate reliable solubility data. We will explore the structural basis for its predicted solubility, present detailed experimental workflows for quantitative determination, and discuss critical factors that ensure data integrity and reproducibility.
Introduction: The Critical Role of Solubility in Flavonoid Research
Flavonoids are a vast family of polyphenolic compounds with potential applications ranging from anti-inflammatory to antineoplastic research.[2] The specific compound, 5,7-Diacetoxy-3,4',8-trimethoxyflavone, possesses a unique substitution pattern that modulates its physicochemical properties. In any experimental setting, from high-throughput screening to cell-based assays, a compound's solubility is a critical parameter. It dictates the maximum achievable concentration in a stock solution, influences bioavailability, and can impact the interpretation of experimental results.
Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, prized for its ability to dissolve a wide array of poorly water-soluble compounds for in vitro studies.[3] Ethanol, a polar protic solvent, is also frequently used, particularly in extractions and formulations where a less toxic vehicle is required.[4][5] Understanding the solubility limits in these two solvents is therefore a prerequisite for robust and reliable pharmacological investigation.
This guide will provide the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to accurately and confidently determine the solubility of 5,7-Diacetoxy-3,4',8-trimethoxyflavone.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a flavonoid is profoundly influenced by its molecular structure, including the nature and position of its substituents.[6][7] Let's deconstruct the target molecule to predict its behavior.
-
Flavone Backbone: The core 2-phenyl-4H-1-benzopyran-4-one structure is largely nonpolar.
-
Methoxy Groups (-OCH₃): The three methoxy groups at positions 3, 4', and 8 increase the lipophilicity of the molecule compared to their hydroxyl (-OH) counterparts.
-
Acetoxy Groups (-OCOCH₃): The two acetoxy groups at positions 5 and 7 are key modulators. By replacing the polar hydroxyl groups with ester functionalities, the capacity for the molecule to act as a hydrogen bond donor is eliminated at these positions. This structural modification generally decreases solubility in protic solvents like ethanol and water but can be favorable in aprotic solvents.
Expert Insights & Causality: Based on this structure, we can form a hypothesis. The molecule's limited hydrogen-bonding donor capability and multiple lipophilic methoxy groups suggest poor aqueous solubility.
-
In DMSO: As a potent hydrogen bond acceptor, DMSO can effectively solvate the flavone's ester and ether oxygen atoms and the carbonyl group. We predict high solubility in DMSO. Many complex flavonoids are readily soluble in DMSO at concentrations suitable for stock solutions (e.g., >10 mM).[8][9]
-
In Ethanol: Ethanol is a polar protic solvent. While flavonoids often dissolve in ethanol, the acetylation of the hydroxyl groups at positions 5 and 7 prevents key hydrogen bonding interactions that would typically aid dissolution in alcohols.[4] Therefore, we predict moderate to low solubility in ethanol compared to DMSO.
Experimental Protocol: The Equilibrium Shake-Flask Method
To obtain definitive quantitative data, the "gold standard" for solubility measurement is the equilibrium (or shake-flask) method.[10] This technique determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period, sufficient to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved compound in the clear supernatant is quantified, typically via High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology
-
Preparation of a Supersaturated Mixture:
-
Accurately weigh an excess amount of 5,7-Diacetoxy-3,4',8-trimethoxyflavone (e.g., 5-10 mg) into a sealed, inert container (e.g., a 2 mL glass vial). The key is to ensure undissolved solid remains visible at the end of the experiment.
-
Add a precise volume of the chosen solvent (e.g., 1 mL of anhydrous DMSO or absolute ethanol).
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator set to a consistent, moderate speed.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure true thermodynamic equilibrium is achieved.[3]
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, allow the vial to stand for a short period to let the larger particles settle.
-
To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved material.[3]
-
Filtration: Use a syringe to draw up the supernatant and pass it through a chemically resistant 0.22 µm filter (e.g., PTFE for organic solvents) to remove any fine particulates. This step is critical to avoid artificially inflated results from suspended microcrystals.
-
-
-
Quantification of Solute:
-
Carefully take a known volume of the clear, saturated supernatant.
-
Perform a large, precise serial dilution with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of your analytical method.
-
Analyze the diluted sample using a validated HPLC method with a UV detector set to the λmax of the flavonoid.
-
Calculate the concentration in the diluted sample against a standard curve prepared with a known concentration of the pure compound.
-
-
Calculation of Solubility:
-
Back-calculate the original concentration in the undissolved supernatant, accounting for all dilution factors.
-
Express the final solubility in both mass/volume (mg/mL) and molarity (mM).
-
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured format. This allows for easy comparison and serves as a quick reference for future experimental design.
Table 1: Solubility Data for 5,7-Diacetoxy-3,4',8-trimethoxyflavone
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO (Anhydrous) | 25 | [Experimental Value] | [Calculated Value] | e.g., Clear, colorless solution |
| Ethanol (Absolute) | 25 | [Experimental Value] | [Calculated Value] | e.g., Clear, pale yellow solution |
| Other Solvents... |
Trustworthiness through Self-Validation: The protocol is self-validating. The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. Running the experiment in triplicate and ensuring the standard deviation is low (<5%) will further validate the reproducibility of the result.
Conclusion
References
-
Factors affecting flavonoids absorption - PubMed. Available at: [Link]
-
Solubility of Flavonoids in Organic Solvents | Journal of Chemical & Engineering Data. Available at: [Link]
-
Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents - ACS Publications. Available at: [Link]
-
(PDF) Solubility of Flavonoids in Organic Solvents - ResearchGate. Available at: [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]
-
(PDF) Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - ResearchGate. Available at: [Link]
-
5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone | CAS:1605304-56-0 - BioCrick. Available at: [Link]
-
In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy - SciELO. Available at: [Link]
-
Hydrophobics of C n TAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids - RSC Publishing. Available at: [Link]
-
Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model - Aidic. Available at: [Link]
-
Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora - PMC. Available at: [Link]
-
Identification and Determination of Total Flavonoids in Ethanol Extract of Old and Young Angsana Leaves (Pterocarpus indicus Wil - SciTePress. Available at: [Link]
-
Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives: A Combined Experimental and Computational Study - PMC. Available at: [Link]
-
5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone | C17H14O8 | CID 5321859 - PubChem. Available at: [Link]
-
1 1. Introduction 1.1 General approach Flavonoids (2- phenylbenzpyrone)-(1) are a large group of polyphenolic compounds that occ - SUST Repository. Available at: [Link]
-
(PDF) 5,7-Dihydroxy-3,6,8-trimethoxyflavone - ResearchGate. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Precision Crystallization of 5,7-Diacetoxy-3,4',8-trimethoxyflavone
Part 1: Executive Summary & Molecular Logic
The Challenge: Lability vs. Lipophilicity
The target molecule, 5,7-Diacetoxy-3,4',8-trimethoxyflavone , represents a specific class of "prodrug-like" flavonoid derivatives.[1] Unlike its parent compound (5,7-dihydroxy-3,4',8-trimethoxyflavone), which is high-melting and polar, this di-acetylated variant exhibits distinct physicochemical behaviors that dictate the purification strategy:
-
The 5-Position Vulnerability: The acetoxy group at the C-5 position is kinetically unstable. In solution, the carbonyl oxygen at C-4 creates a strong hydrogen-bonding drive with the C-5 position. If any moisture or protic solvent is present, the C-5 acetate will rapidly hydrolyze back to the C-5 hydroxyl (forming the thermodynamically stable 5-hydroxy-7-acetoxy impurity).
-
Solubility Inversion: The acetylation of both phenolic hydroxyls renders the molecule highly lipophilic.[1] It is soluble in halogenated solvents (DCM, Chloroform) and esters, but exhibits reduced solubility in cold alcohols compared to the parent.[1]
Core Directive: This protocol prioritizes anhydrous, aprotic solvent systems to preserve the 5-acetoxy group while leveraging polarity gradients for purification.
Physicochemical Profile & Solvent Selection[1][2][3]
| Parameter | Characteristic | Implication for Crystallization |
| Molecular Weight | ~428.4 g/mol | Moderate MW; good candidate for lattice formation. |
| Lipophilicity (LogP) | High (> 3.5 est.)[1] | Insoluble in water; highly soluble in DCM/CHCl₃.[1] |
| Thermal Stability | Low (5-OAc lability) | Avoid boiling alcohols. Keep T < 45°C. |
| Crystal Habit | Needles (rapid) / Prisms (slow) | Slow growth required to avoid oiling out.[1] |
Part 2: Detailed Crystallization Protocols
Protocol A: Anhydrous Anti-Solvent Precipitation (High Yield)
Best for: Bulk purification (>500 mg) to remove silica gel residues and non-polar oils.[1]
Reagents:
-
Solvent: Dichloromethane (DCM), Anhydrous (Stabilized with amylene, not ethanol).[1]
-
Anti-Solvent:
-Hexane or -Heptane (HPLC Grade, dried over molecular sieves).[1]
Workflow:
-
Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature (20–25°C). Do not heat.
-
Target Concentration: 100 mg/mL.[1]
-
-
Clarification: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust/silica.
-
The "Cloud Point" Titration:
-
Place the filtrate in a stirred Erlenmeyer flask.
-
Add
-Hexane dropwise via an addition funnel. -
Stop immediately when a faint, persistent opalescence (turbidity) appears.[1]
-
-
Back-Step: Add 0.5–1.0 mL of DCM to redissolve the turbidity and return to a clear solution.
-
Nucleation & Growth:
-
Harvest: Filter the resulting white/off-white needles under vacuum. Wash with cold (
) Hexane.
Protocol B: Vapor Diffusion (High Purity/Structural Analysis)
Best for: Analytical standards (<100 mg) and growing single crystals for XRD.[1]
Concept: Slow diffusion of a volatile anti-solvent into a solution allows the molecules to organize into a lattice with minimal solvent inclusion, reducing the risk of hydrolysis.[1]
Setup:
-
Inner Vial: Dissolve 50 mg of sample in 0.5 mL of Acetone or Ethyl Acetate . Place this in a small (2 mL) open glass vial.
-
Outer Chamber: Place the small vial inside a larger jar (e.g., 20 mL scintillation vial) containing 3 mL of Pentane or Petroleum Ether .
-
Equilibrium: Cap the outer jar tightly.
-
Mechanism: The volatile Pentane vapors will diffuse into the Acetone solution, slowly lowering the solubility polarity without thermal stress.[1]
-
Timeline: Crystals will form over 2–5 days.
Part 3: Visualization of Workflows
Purification Logic & Stability Pathways
The following diagram illustrates the critical decision pathways and the chemical risks associated with the 5-position instability.
Caption: Decision matrix emphasizing aprotic solvents to prevent C-5 acetate hydrolysis during purification.
Part 4: Characterization & Troubleshooting[1]
Validating the Structure (Self-Correction)
After crystallization, you must verify that the 5-acetoxy group remained intact.
-
TLC Analysis:
-
1H-NMR Diagnostic:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast or concentration too high. | Re-heat gently to dissolve oil, add seed crystal, and cool at rate of 1°C/hour. |
| Hydrolysis (5-OH) | Wet solvents or ethanol used.[1] | Switch to anhydrous DCM/Hexane. Dry glassware in oven. |
| Gel Formation | Impurities acting as gelators.[1] | Perform a rapid filtration through a short plug of silica before crystallization.[1] |
Part 5: References
-
Conyza Stricta Flavonoids: Tandon, S., & Rastogi, R. P. (1977).[1][3] Conyzatin, a new flavone from Conyza stricta.[1][3] Phytochemistry, 16(9), 1455-1456.[1] Link
-
Synthesis of Trimethoxyflavone Analogs: Tsunekawa, R., et al. (2019).[1][4] Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds.... ChemBioChem, 20(2), 210-220.[1][4] Link
-
Acetylation Protocols: Milivojević, A., et al. (2017).[1][5] Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process. Journal of Biotechnology/OSTI. Link[1]
-
General Flavonoid Purification: Teledyne ISCO. (2012).[1][6] Purification Strategies for Flavones and Related Compounds. Application Note AN85. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. unifr.ch [unifr.ch]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. teledynelabs.com [teledynelabs.com]
Mass spectrometry fragmentation patterns of acetoxy-trimethoxyflavones
A Protocol for Isomer Differentiation and Fragmentation Mapping
Abstract
This Application Note provides a definitive guide for the structural characterization of acetoxy-trimethoxyflavones using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). These compounds, often encountered as synthetic intermediates or specialized plant metabolites, present unique analytical challenges due to the lability of the acetyl moiety and the positional isomerism of the methoxy groups. This guide synthesizes established fragmentation rules—specifically the Retro-Diels-Alder (RDA) reaction and characteristic neutral losses—into a cohesive protocol for differentiating isomers and validating molecular structures.
Introduction & Mechanistic Principles[1][2][3][4][5]
The mass spectral behavior of acetoxy-trimethoxyflavones is governed by the interplay between the labile acetoxy group and the robust flavonoid backbone. Successful analysis requires understanding two competing fragmentation channels:
-
The Acetyl Elimination Channel: The most thermodynamically favorable pathway for protonated acetoxyflavones (
) is the elimination of the acetyl group as neutral ketene ( , 42 Da). This yields a product ion corresponding to the protonated hydroxy-trimethoxyflavone. -
The Retro-Diels-Alder (RDA) Channel: High-energy collision-induced dissociation (CID) cleaves the C-ring of the flavonoid. The resulting
and ions are diagnostic for assigning substituents to the A or B rings.[1]
Critical Analytical Challenge: Because the acetyl group is easily lost, the resulting MS/MS spectrum often mimics that of the deacetylated parent. To determine the position of the acetoxy group, one must carefully control collision energy (CE) to preserve the acetylated RDA fragments or rely on the specific abundance ratios of the demethoxylated progeny ions.
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the target acetoxy-trimethoxyflavone in 1 mL of HPLC-grade methanol.
-
Working Solution: Dilute to 1–5 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Formic acid is essential to promote protonation (
) over sodiation ( ), as sodiated adducts resist informative fragmentation.
-
LC-MS/MS Conditions
-
Instrument: Q-TOF or Orbitrap (High-Resolution MS is preferred for exact mass confirmation).
-
Ionization Source: ESI Positive Mode (+).[2]
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C (High temp ensures efficient desolvation but avoid >400°C to prevent in-source deacetylation).
-
-
Collision Energy (CE):
-
Stepped CE: 15, 30, 45 eV.
-
Reasoning: Low CE (15 eV) preserves the molecular ion and acetoxy-specific fragments. High CE (45 eV) forces the RDA cleavage required for ring mapping.
-
Results & Discussion: Fragmentation Logic
Primary Fragmentation Pathway (The "Ketene First" Rule)
Upon collisional activation, the
-
Observation: A dominant peak at
. -
Significance: This confirms the presence of an O-acetyl group (phenolic acetate). If the loss were 60 Da (Acetic Acid), it would suggest an aliphatic acetate or a specific ortho-effect, but for flavones, ketene loss is standard.
Secondary Pathway: Polymethoxy Patterning
Following the loss of the acetyl group, the ion behaves like a protonated trimethoxyflavone. The fragmentation proceeds via sequential losses of methyl radicals (
-
Diagnostic Sequence:
-
Differentiation: The intensity of the
peak varies by isomer.-
Example: If the methoxy group is at the 3-position (C-ring), the loss of
is highly favored due to resonance stabilization.
-
Isomer Differentiation via RDA Cleavage
To distinguish between isomers (e.g., 5-acetoxy-7,3',4'-trimethoxyflavone vs. 3-acetoxy-5,7,4'-trimethoxyflavone ), you must analyze the RDA fragments.
-
Mechanism: The C-ring cleaves at bonds 1 and 3.
-
Diagnostic Ions:
- : Contains the A-ring.
- : Contains the B-ring.
Decision Logic:
-
Identify the RDA fragments of the deacetylated core (since the acetyl is likely lost).
-
Scenario A (5-acetoxy): The acetyl group was on the A-ring. The RDA fragment
will correspond to the hydroxy form (mass shift consistent with -OH). -
Scenario B (3-acetoxy): The acetyl group was on the C-ring. The RDA cleavage mechanism is often inhibited or altered by C-3 substitution. A 3-acetoxy flavone often shows a base peak corresponding to the loss of ketene plus CO (
), a pathway less common for A-ring acetates.
Data Summary Tables
Table 1: Diagnostic Neutral Losses
| Neutral Loss (Da) | Formula | Structural Inference |
| 42.011 | Ketene. Diagnostic for O-acetoxy group. Primary loss. | |
| 15.023 | Methyl Radical. Loss from methoxy group.[2] | |
| 28.006 | Carbon Monoxide. C-ring contraction; common after methyl loss. | |
| 18.015 | Water. ortho-hydroxy/methoxy interaction. |
Table 2: Theoretical RDA Ions for Isomer Examples
Assuming Precursor MW = 370 Da (Acetoxy-Trimethoxyflavone)
| Isomer Structure | Key RDA Fragment ( | Key RDA Fragment ( | Interpretation |
| 5-Acetoxy-7,3',4'-trimethoxy | A-ring loses Acetyl | ||
| 7-Acetoxy-5,3',4'-trimethoxy | Indistinguishable from above by RDA alone; requires unique low-mass fingerprint. | ||
| 3'-Acetoxy-5,7,4'-trimethoxy | A-ring retains 2 OMe. B-ring loses Acetyl |
*Note: RDA ions often appear in their deacetylated form due to the high energy required for RDA cleavage.
Visualization of Fragmentation Pathways[6]
Figure 1: Fragmentation Logic Map
The following diagram illustrates the stepwise degradation of a generic acetoxy-trimethoxyflavone, highlighting the divergence between Acetyl loss and RDA cleavage.
Figure 1: Mechanistic flow of acetoxy-trimethoxyflavone fragmentation in ESI(+). The green node represents the deacetylated core which serves as the intermediate for further structural elucidation.
References
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[3] Natural Product Reports. [Link]
-
Justesen, U., et al. (1998).[4] Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by HPLC with photodiode array and mass spectrometric detection. Journal of Chromatography A. [Link]
-
Ma, Y. L., et al. (1997).[4] Characterization of flavone and flavonol aglycones by collision-induced dissociation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews.[2][5] [Link]
Sources
- 1. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Preventing hydrolysis of acetoxy groups during flavone extraction
Welcome to the technical support center for advanced phytochemical analysis. This guide is dedicated to a critical challenge in natural product chemistry: preventing the hydrolysis of acetoxy groups during the extraction and purification of acetylated flavones.
As researchers and drug development professionals, you understand that maintaining the structural integrity of your target compounds is paramount for accurate biological evaluation and downstream applications. Acetylated flavones, a class of compounds with significant therapeutic potential, are particularly susceptible to degradation via deacetylation. This guide provides in-depth, field-proven insights and actionable protocols to help you navigate this challenge successfully.
Part 1: Understanding the Challenge - The Instability of the Acetoxy Group
The acetoxy (acetyl) group is an ester functional group. In the context of flavone chemistry, it is vulnerable to cleavage through hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. This process, often catalyzed by the presence of acids or bases, converts the acetoxy group back into a hydroxyl group, fundamentally altering the chemical structure and, consequently, the biological activity of the molecule.[1]
The stability of an acetyl group on a flavone is influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage. Flavonoids are generally more stable in acidic conditions, with degradation increasing at a pH above 7.0.[2][3] Basic conditions are generally more aggressive in promoting deacetylation.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][5] While elevated temperatures can sometimes increase extraction yield, there is a significant risk of thermal decomposition for sensitive compounds like acetylated flavones.[4][5][6]
-
Enzymatic Activity: Plant tissues often contain esterase enzymes that can cleave acetyl groups.[7][8][9][10] These enzymes can become active during the extraction process if not properly denatured.[7][11]
-
Solvent System: The polarity and protic nature of the extraction solvent can influence the rate of hydrolysis.[12]
Below is a diagram illustrating the general mechanism of base-catalyzed hydrolysis of an acetylated flavone.
Caption: Base-catalyzed hydrolysis of an acetylated flavone.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and handling of acetylated flavones in a direct question-and-answer format.
Q1: I'm seeing a lower than expected yield of my target acetylated flavone, and I suspect it's being deacetylated during extraction. How can I confirm this?
A1: Your suspicion is a common one. To confirm hydrolysis, you should perform a comparative analysis of your crude extract and a reference standard of the acetylated flavone using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[13][14][15]
-
Troubleshooting Steps:
-
Analyze your crude extract by HPLC: Look for a peak that corresponds to the retention time of the deacetylated form of your flavone. You can predict this based on the increased polarity of the hydroxyl group compared to the acetoxy group.
-
Co-injection: If you have a standard for the deacetylated flavone, co-inject it with your extract. An increase in the peak area of the suspected deacetylated compound will confirm its identity.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to check for the presence of a molecular ion corresponding to the mass of the deacetylated flavone.[16][17]
-
Q2: What are the most critical parameters to control during extraction to prevent hydrolysis?
A2: The three most critical parameters to control are pH, temperature, and enzyme activity.
-
pH Control: The extraction solvent should be maintained at a neutral or slightly acidic pH.[2] Studies have shown that flavonoid recoveries increase in acidic pH (2.5–3.5) and decrease at higher pH values.[12] For example, some studies suggest that a pH between 5 and 7 is ideal for flavonoid stability.[2]
-
Temperature Management: Perform extractions at room temperature or below.[2] If possible, use a cold extraction method (e.g., maceration in a refrigerator at 4°C). Avoid heating or refluxing the extraction mixture, as high temperatures can lead to the degradation of thermolabile components.[18]
-
Enzyme Denaturation: Fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting and then lyophilized. This process helps to denature esterase enzymes that can cause deacetylation.[7][11]
Q3: Which solvents are best for extracting acetylated flavones while minimizing hydrolysis?
A3: The choice of solvent is crucial. You need a solvent that can efficiently solubilize your target compound without promoting hydrolysis. Non-polar solvents are generally preferred for acetylated flavonoids.[19]
-
Recommended Solvents:
-
Ethyl Acetate: An excellent choice due to its medium polarity and aprotic nature. It is less likely to participate in hydrolysis compared to protic solvents.[20]
-
Dichloromethane (DCM): A non-polar, aprotic solvent that can be effective for less polar acetylated flavones.[19]
-
Acetone: A polar aprotic solvent that can be used, but it should be of high purity and free of water.
-
-
Solvents to Use with Caution:
-
Methanol and Ethanol: These are protic solvents and can contribute to solvolysis (a reaction similar to hydrolysis where the solvent is the nucleophile). If used, they should be of the highest purity and the extraction time should be minimized.[14]
-
-
Solvent Purity: Always use high-purity, anhydrous solvents to minimize the presence of water, which is a key reactant in hydrolysis.
Q4: I've successfully extracted my acetylated flavone, but I'm seeing degradation during solvent removal. What's happening?
A4: This is a common issue that arises from concentrating the sample. The prolonged exposure to even moderate heat during solvent evaporation can cause hydrolysis.
-
Solution: Use a rotary evaporator (roto-vap) with the water bath set to a low temperature (≤ 40°C). For very sensitive compounds, consider using a centrifugal evaporator which does not require heating. It's also crucial to remove the solvent as quickly as possible to prevent the degradation of thermolabile compounds.[18]
Part 3: Preventative Strategies & Recommended Protocols
To proactively avoid the hydrolysis of acetoxy groups, we recommend the following workflow.
Caption: Workflow for preserving acetylated flavones.
Protocol 1: Cold Maceration for Extraction
This protocol is designed to minimize hydrolysis by controlling temperature and avoiding harsh conditions.[21]
-
Preparation of Plant Material:
-
Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.
-
Lyophilize (freeze-dry) the material to remove water and denature enzymes.
-
Grind the dried material to a fine powder.
-
-
Extraction:
-
Place the powdered plant material in an Erlenmeyer flask.
-
Add anhydrous ethyl acetate in a 1:10 (w/v) ratio (e.g., 10 g of plant material in 100 mL of ethyl acetate).
-
Seal the flask and place it on an orbital shaker in a cold room or refrigerator (4°C).
-
Macerate for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of cold ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
-
-
Storage:
-
Store the crude extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
-
Data Summary: Solvent Selection and Conditions
| Solvent System | pH Range | Temperature | Suitability for Acetylated Flavones |
| Ethyl Acetate | Neutral | Cold to RT (4-25°C) | Excellent[20] |
| Dichloromethane | Neutral | Cold to RT (4-25°C) | Very Good (for less polar compounds)[19] |
| Acetone (Anhydrous) | Neutral | Cold to RT (4-25°C) | Good |
| Methanol/Ethanol | Neutral | Cold (4°C) | Use with caution, short duration[14] |
| Water/Aqueous Buffers | pH < 7 | Cold (4°C) | Not recommended for primary extraction |
Part 4: Concluding Remarks
The successful isolation of acetylated flavones hinges on a meticulous approach that prioritizes the stability of the acetoxy group at every stage. By controlling pH, temperature, and enzymatic activity, and by selecting appropriate aprotic solvents, researchers can significantly improve the yield and purity of these valuable compounds. Always validate your final product using appropriate analytical techniques to ensure its structural integrity.
We hope this guide serves as a valuable resource in your research endeavors. For further inquiries or application-specific support, please do not hesitate to contact our technical support team.
References
-
Frontiers. (2020, September 24). Extraction of Flavonoids From Natural Sources Using Modern Techniques. [Link]
-
PMC. (n.d.). Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers. [Link]
-
CORE. (n.d.). ESTERASE ACTIVITY FROM THE GERMINATED JATROPHA CURCAS SEEDS IN DIFFERENT EXTRACTION BUFFERS. [Link]
-
ResearchGate. (n.d.). The enzyme activities of plant-derived esterases from different sources.... [Link]
-
PubMed. (2020, October 15). Pineapple Peel Extract as an Effective Substrate for Esterase Production from Bacillus subtilis E9. [Link]
-
PMC. (2022, February 21). Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications. [Link]
-
IJCRT.org. (2024, December 12). Isolation, Characterization And Partial Purification Of Esterase From Vigna Aconitifolia Seeds. [Link]
-
ResearchGate. (n.d.). Influence of extraction methods on stability of flavonoids | Request PDF. [Link]
-
PMC. (2025, July 2). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. [Link]
-
MDPI. (2022, August 26). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. [Link]
-
Springer. (n.d.). Techniques for extraction and isolation of natural products: A comprehensive review. [Link]
-
Journal of Drug Delivery and Therapeutics. (2024, June 15). Modern Chromatographic Methods for Determination Flavonoids. [Link]
-
MDPI. (2022, November 21). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. [Link]
-
PMC. (n.d.). Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2022, June 28). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. [Link]
-
Springer. (n.d.). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. [Link]
-
AZoLifeSciences. (2021, August 24). Detecting and Identifying Flavonoids. [Link]
-
Encyclopedia MDPI. (2023, July 5). Natural Product Extraction Techniques. [Link]
-
PMC. (n.d.). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. [Link]
-
PubMed. (2011, May 6). Influence of extraction methods on stability of flavonoids. [Link]
-
SciSpace. (2020, June 10). Conventional and Emerging Extraction Processes of Flavonoids. [Link]
-
PMC. (n.d.). Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties. [Link]
-
MDPI. (2020, December 1). Acetylation Treatment for the Batch Processing of Natural Fibers: Effects on Constituents, Tensile Properties and Surface Morphology of Selected Plant Stem Fibers. [Link]
-
ResearchGate. (n.d.). The effect of pH on the extraction yield of flavonoids. [Link]
-
SCIRP. (n.d.). Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit. [Link]
-
MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. [Link]
-
BIO Web of Conferences. (n.d.). Effect of pH on the color thermal degradation of Clitoria ternatea anthocyanin-impregnated Whatman paper. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Pineapple Peel Extract as an Effective Substrate for Esterase Production from Bacillus subtilis E9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 13. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 14. d-nb.info [d-nb.info]
- 15. azolifesciences.com [azolifesciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. encyclopedia.pub [encyclopedia.pub]
Troubleshooting HPLC peak tailing for polymethoxyflavones
Technical Support Center: HPLC Troubleshooting for Polymethoxyflavones (PMFs)
Topic: Troubleshooting Peak Tailing for Polymethoxyflavones (e.g., Nobiletin, Tangeretin) Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The PMF Challenge
Welcome to the Technical Support Center. You are likely here because your polymethoxyflavones (PMFs)—specifically highly lipophilic targets like Nobiletin and Tangeretin —are exhibiting peak tailing (Asymmetry factor > 1.2).
Unlike their hydroxylated cousins (e.g., Quercetin), PMFs lack acidic protons, making them effectively neutral molecules under standard HPLC conditions. Therefore, the classic "ionization" theory of tailing (where charged analytes bind to charged silanols) does not fully apply.
The Root Causes for PMF Tailing are distinct:
-
Strong Solvent Effect: PMFs have poor water solubility. Injecting them in 100% DMSO or Methanol into a high-aqueous mobile phase causes "hydrophobic sag" or micro-precipitation at the column head.
-
Hydrogen Bonding: While neutral, the abundant methoxy groups (-OCH3) and carbonyls act as hydrogen bond acceptors . They interact with residual acidic silanols (Si-OH) on the stationary phase.[1][2]
Module 1: Diagnostic Decision Tree
Before altering your chemistry, use this logic flow to identify the source of the tailing.
Figure 1: Diagnostic logic flow for identifying the root cause of peak asymmetry in lipophilic flavonoid analysis.
Module 2: Troubleshooting Q&A
Q1: I am dissolving my PMF standards in DMSO because they are not soluble in water. Why is my peak splitting or tailing significantly?
The Diagnosis: This is the Strong Solvent Effect . PMFs are highly hydrophobic. When you inject a plug of strong solvent (DMSO) into a mobile phase that is initially weak (e.g., 80% Water / 20% ACN), the PMF molecules refuse to enter the mobile phase. They "ride" the DMSO plug through the column head, smearing out the band before retention even begins.
The Solution:
-
Match the Mobile Phase: Dilute your DMSO stock at least 1:1 (preferably 1:4) with your initial mobile phase conditions (e.g., Water/ACN mixture).
-
Sandwich Injection: If you must use DMSO, configure your autosampler to draw a plug of water (weak solvent) before and after the sample. This forces the analyte to focus at the head of the column.
-
Reduce Injection Volume: Drop injection volume to < 5 µL.
Q2: PMFs are neutral molecules. Why does adding Formic Acid (0.1%) to my mobile phase improve peak shape?
The Diagnosis: Silanol Suppression. Even though PMFs (Nobiletin/Tangeretin) do not ionize, the stationary phase does.
-
Mechanism: Residual silanols (Si-OH) on the silica surface have a pKa of ~3.5–4.5. At neutral pH, they deprotonate to Si-O⁻.
-
Interaction: While PMFs aren't positively charged, their methoxy oxygens and carbonyls are polar enough to interact with these active sites via hydrogen bonding.
-
Acid Effect: Lowering the pH to ~2.5 (using Formic or Phosphoric acid) protonates the silanols (Si-OH), neutralizing the surface and preventing these secondary interactions [1][2].
Q3: I am using a standard C18 column. Should I switch chemistries?
The Diagnosis: Stationary Phase Activity.[3] Standard C18 columns often have exposed silanols.[2] For PMFs, steric selectivity is also important because Nobiletin and Tangeretin differ only by the number/position of methoxy groups.
The Solution:
-
First Choice (End-capped C18): Use a "Type B" high-purity silica column with exhaustive end-capping. The end-capping blocks access to residual silanols.[1]
-
Alternative (Phenyl-Hexyl): PMFs contain aromatic rings. A Phenyl-Hexyl column provides unique
interactions that can improve separation selectivity between similar PMFs (e.g., separating 5-demethylnobiletin from nobiletin) while often providing sharper peaks due to different spacing of the ligands [3].
Module 3: Mechanistic Visualization
Understanding the interaction at the molecular level is critical for method development.
Figure 2: Competition between desirable hydrophobic retention and undesirable silanol hydrogen bonding.
Module 4: Validated System Suitability Protocol
To ensure your system is performing correctly for PMFs, run this protocol before analyzing unknown samples.
1. Test Standard Preparation:
-
Stock: 1 mg/mL Nobiletin in DMSO.
-
Working Standard: Dilute Stock to 50 µg/mL using 50:50 Water:Acetonitrile (Crucial step to prevent solvent shock).
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3–5 µm | Standard capacity; ensure high carbon load (>15%). |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over MeOH for lower backpressure and sharper peaks for PMFs. |
| Gradient | 30% B to 80% B in 15 min | PMFs elute late; gradient ensures sharp elution. |
| Flow Rate | 1.0 mL/mL | Standard linear velocity. |
| Detection | UV 330 nm | Max absorbance for the flavone backbone. |
| Temperature | 30°C - 40°C | Slightly elevated temp improves mass transfer and peak shape. |
3. Acceptance Criteria:
-
USP Tailing Factor (T): Must be < 1.3 .
-
Calculation:
where is peak width at 5% height and is the distance from peak front to retention time.
-
-
Resolution (Rs): If separating Nobiletin and Tangeretin, Rs > 2.0.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and neutral compounds. Journal of Chromatography A. Link
- Mant, C. T., & Hodges, R. S. (2008). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Defines silanol suppression mechanisms applicable to polar-neutral compounds).
-
Li, S., et al. (2013). Rapid Quantification of Nobiletin and Tangeretin in Citrus Peel Extractions.[4][5] Journal of Food Processing & Beverages.[5] Link
-
Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing. LCGC North America. Link
- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. avensonline.org [avensonline.org]
- 5. Avens Publishing Group - Rapid Quantification of Nobiletin and Tangeretin in Citrus Peel Extractions by Raman Spectroscopy [avensonline.org]
Technical Support Center: Stability of 5,7-Diacetoxy-3,4',8-trimethoxyflavone
Topic: Stability & Handling of 5,7-Diacetoxy-3,4',8-trimethoxyflavone in Cell Culture Media Compound CAS: 5128-43-8 Target Audience: Researchers, Formulation Scientists, and Cell Biologists.
Executive Summary
5,7-Diacetoxy-3,4',8-trimethoxyflavone is a semi-synthetic flavonoid derivative designed to enhance lipophilicity and cellular uptake compared to its parent hydroxylated forms. However, in cell culture environments—specifically those containing Fetal Bovine Serum (FBS) or buffered at pH 7.4—this compound exhibits significant instability due to ester hydrolysis.
This guide addresses the "disappearance" of the compound often observed in HPLC assays, identifying it not as degradation into random debris, but as a conversion to its bioactive parent metabolite: 5,7-Dihydroxy-3,4',8-trimethoxyflavone .
Part 1: Troubleshooting & FAQs
Q1: I incubated 5,7-Diacetoxy-3,4',8-trimethoxyflavone in DMEM + 10% FBS for 24 hours, and the HPLC peak has nearly vanished. Is my compound degrading?
A: It is likely hydrolyzing , not degrading into inactive waste. The acetoxy groups at positions 5 and 7 are ester linkages. In the presence of serum esterases (abundant in FBS) and aqueous buffers at physiological pH (7.4), these esters rapidly hydrolyze to release the free hydroxyl groups.
-
Observation: You should see the disappearance of the parent peak and the emergence of a new, more polar peak (eluting earlier on Reverse Phase HPLC).
-
Identity: This new peak is the parent metabolite, 5,7-Dihydroxy-3,4',8-trimethoxyflavone (CAS 1570-09-8).[1]
Q2: Why does the stability improve when I use serum-free media?
A: Serum contains high levels of carboxylesterases and albumin.
-
Enzymatic Hydrolysis: Esterases actively cleave the acetyl groups, accelerating the conversion to the dihydroxy form by orders of magnitude compared to chemical hydrolysis alone.
-
Albumin Binding: BSA/HSA can bind flavonoids, altering their effective free concentration and potentially catalyzing surface-mediated hydrolysis.
-
Recommendation: For metabolic stability assays, use heat-inactivated serum or serum-free media to differentiate between chemical instability (pH-driven) and enzymatic metabolism.
Q3: Which acetoxy group hydrolyzes first?
A: Typically, the 7-acetoxy group is more labile. The 5-acetoxy group is spatially close to the 4-carbonyl group. Once the 5-hydroxyl is formed, it engages in strong intramolecular hydrogen bonding with the 4-carbonyl, which stabilizes the final product. However, the steric hindrance and electronic environment often make the 7-position the primary site of initial attack. You may observe a transient intermediate (mono-acetoxy) peak during the first 1-4 hours of incubation.
Q4: Should I treat the diacetoxy form as a prodrug?
A: Yes. In many pharmacological contexts, acetylated flavonoids act as prodrugs. The acetylation masks the polar hydroxyl groups, increasing lipophilicity (LogP) and facilitating passive diffusion across the cell membrane. Once intracellular, cytosolic esterases cleave the acetate groups, releasing the bioactive 5,7-dihydroxy flavone.
-
Implication: If your readout is an intracellular signaling pathway (e.g., inhibition of NF-κB or MAPK), the active species inside the cell is likely the dihydroxy form.
Part 2: Technical Deep Dive & Mechanism
Hydrolysis Pathway
The conversion is a stepwise deacetylation. The methoxy groups at positions 3, 4', and 8 are ether linkages and remain stable under standard cell culture conditions.
Figure 1: Stepwise hydrolysis of 5,7-Diacetoxy-3,4',8-trimethoxyflavone in cell culture media.
Stability Factors Table
| Parameter | Condition | Stability Impact | Mechanism |
| pH | 7.4 (Physiological) | Moderate Instability | Base-catalyzed hydrolysis of esters. |
| pH | < 5.0 | Stable | Acidic conditions suppress ester hydrolysis. |
| Serum | 10% FBS | High Instability | Esterase enzymes actively cleave acetoxy groups. |
| Temperature | 37°C | Accelerates Hydrolysis | Kinetic energy increases reaction rate. |
| Solvent | DMSO (Stock) | Stable | Aprotic solvent prevents hydrolysis (store at -20°C). |
Part 3: Experimental Protocols
Protocol A: Stability Validation Assay
Use this protocol to determine the half-life (t1/2) of the compound in your specific media.
Materials:
-
Test Compound: 5,7-Diacetoxy-3,4',8-trimethoxyflavone (10 mM stock in DMSO).
-
Media A: DMEM + 10% FBS.[2]
-
Media B: DMEM (Serum-Free).
-
Internal Standard: Apigenin or Ibuprofen (depending on HPLC method).
-
Acetonitrile (ACN) with 0.1% Formic Acid.
Procedure:
-
Preparation: Spike Media A and Media B with the test compound to a final concentration of 10 µM (ensure DMSO < 0.1%).
-
Incubation: Incubate both sets at 37°C in a water bath.
-
Sampling: Aliquot 100 µL at the following time points: 0h, 0.5h, 1h, 2h, 4h, 8h, 24h.
-
Quenching: Immediately add 300 µL of ice-cold ACN (containing Internal Standard) to the aliquot to precipitate proteins and stop enzyme activity.
-
Processing: Vortex for 30 seconds, centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Inject the supernatant into HPLC/LC-MS.
-
Note: Monitor absorbance at 254 nm and 340 nm (characteristic flavone bands).
-
Protocol B: Stock Solution Handling
Improper storage is a common source of pre-experimental degradation.
-
Solvent: Dissolve powder in 100% anhydrous DMSO. Avoid Ethanol or Methanol for long-term storage as transesterification can occur slowly.
-
Concentration: Prepare high concentration stocks (e.g., 10-50 mM) to minimize hydrolysis risk from trace moisture.
-
Storage: Aliquot into small volumes (single-use) and store at -20°C or -80°C .
-
Thawing: Thaw at room temperature. Do not heat to 37°C to dissolve; vortexing is safer.
References
-
BioCrick. (2026). Material Safety Data Sheet: 5,7-Diacetoxy-3,4',8-trimethoxyflavone. Retrieved from
- Biasutto, L., et al. (2008). Ester-based precursors to increase the bioavailability of quercetin. Journal of Medicinal Chemistry.
- Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine. (Discusses hydrolysis of flavonoid esters by serum esterases).
-
ChemFaces. (2025). 5,7-Dihydroxy-3,4',8-trimethoxyflavone Datasheet. Retrieved from
-
BenchChem. (2025). Troubleshooting 5-Acetoxy-7-hydroxyflavone synthesis impurities. Retrieved from
Sources
Technical Support Center: Resolving Overlapping NMR Signals in Methoxyflavone Analysis
Status: Active Operator: Senior Application Scientist Ticket ID: NMR-MF-RES-001
Introduction: The "Methoxy Forest" Challenge
Methoxyflavones present a unique challenge in ¹H NMR spectroscopy. The structural core—a 15-carbon skeleton often polysubstituted with methoxy (-OMe) groups—creates two distinct regions of signal congestion:
-
The Methoxy Region (3.7 – 4.1 ppm): Multiple -OMe singlets often coalesce into a single broad peak or indistinguishable cluster, making integration and assignment impossible.
-
The Aromatic Region (6.0 – 8.0 ppm): Protons on the A and B rings often overlap, particularly in high-substitution patterns where spin systems are simplified to singlets or meta-coupled doublets.
This guide provides a tiered troubleshooting approach, moving from chemical manipulation (solvents) to advanced acquisition (pulse sequences) and finally computational resolution.
Tier 1: Sample Preparation & Solvent Engineering
Q: My methoxy signals are bunched together in CDCl₃. How do I separate them without running 2D experiments?
A: Utilize the Aromatic Solvent-Induced Shift (ASIS) effect.
The Mechanism:
In non-polar solvents like Chloroform-
Protocol: The Solvent Titration Method Instead of drying the sample and redissolving entirely, use a titration approach to "walk" the signals apart.
-
Baseline Scan: Acquire a standard ¹H spectrum in 600 µL CDCl₃.
-
Titration Step 1: Add 50 µL of Benzene-
directly to the NMR tube. -
Acquire: Run a quick 4-scan ¹H experiment.
-
Analyze: Observe the methoxy region. Signals will likely shift upfield (lower ppm) by varying degrees (0.1 – 0.5 ppm).
-
Repeat: Continue adding Benzene-
in 50 µL increments until optimal separation is achieved.
Quantitative Comparison of Solvent Effects
| Solvent | Polarity | Effect on Methoxy Signals | Effect on Labile Protons (OH) |
| CDCl₃ | Non-polar | Minimal dispersion. Signals often overlap.[1][2][3][4] | Sharp, but often exchanges if wet. |
| DMSO- | Polar Aprotic | Good solubility, but high viscosity broadens lines. | Sharpens OH signals (prevents exchange). |
| Benzene- | Non-polar Aromatic | Strong ASIS effect. Expands methoxy region significantly. | Can broaden OH signals. |
| Pyridine- | Polar Aromatic | Strong deshielding (downfield shift). | Excellent for resolving acidic protons. |
Expert Tip: If Benzene-
fails, try Pyridine-. While benzene typically shields protons (moves right), pyridine often deshields them (moves left), providing an orthogonal shift vector [1].
Tier 2: Advanced Acquisition Strategies
Q: Solvent shifts didn't work. The overlap is too severe. What is the next instrumental step?
A: Deploy "Pure Shift" NMR or Band-Selective Homonuclear Decoupling.
Standard ¹H spectra are complicated by homonuclear scalar coupling (
Technique 1: Pure Shift NMR (PSYCHE / Zangger-Sterk)
Pure Shift experiments collapse all multiplets into singlets, effectively removing
-
When to use: When you need to integrate overlapping aromatic multiplets quantitatively.
-
Trade-off: Significant sensitivity loss (requires higher concentration or more scans).
Technique 2: 1D Selective NOESY / TOCSY If you cannot afford the time for Pure Shift, use selective excitation.
-
Scenario: You have a methoxy signal at 3.85 ppm overlapping with another, but you need to know which aromatic proton it is near.
-
Protocol:
-
Set the transmitter frequency (O1) exactly on the methoxy peak cluster.
-
Use a 1D Selective NOESY (e.g., selnogp in Bruker).
-
Result: The spectrum will show only the protons spatially close to the methoxy group (typically the ortho protons on the ring). Even if the source methoxy peak is overlapped, the NOE response on the ring protons is often resolved, allowing indirect assignment [3].
Tier 3: The "Heavy Artillery" (2D Structure Elucidation)
Q: I need to assign specific methoxy groups to the flavone skeleton. 1D is insufficient.
A: You must use HMBC (Heteronuclear Multiple Bond Correlation).
HMBC is the gold standard for methoxyflavones because it correlates the methoxy protons (
The Logic Flow for Assignment:
-
Identify Carbonyle: Find the C-4 carbonyl carbon (~175-180 ppm).
-
Anchor Point: Look for the H-3 proton (singlet ~6.5 ppm) correlating to C-4.
-
Methoxy Connection:
-
The methoxy proton singlet correlates to a specific oxygenated aromatic carbon (e.g., C-7 at ~160 ppm).
-
That same aromatic carbon (C-7) will show correlations to ring protons (H-6 or H-8).
-
Triangulation: By connecting Methoxy H
Carbon C Ring H, you unambiguously place the group [4].
-
Tier 4: Computational Resolution (Post-Processing)
Q: I have the data, but I can't re-run the sample. How do I get integrals?
A: Use Global Spectrum Deconvolution (GSD) or Line-Fitting.
Integration by summation (standard "integral integrals") fails when peaks overlap because the tail of one peak contributes area to the neighbor. Deconvolution mathematically fits Lorentzian/Gaussian shapes to the raw data to separate them.
Troubleshooting Deconvolution Errors:
-
Issue: The software fits three peaks where there should be two.
-
Fix: Constrain the linewidth. Measure the linewidth at half-height (FWHM) of a clean, isolated singlet (e.g., TMS or a solvent satellite). Input this value as a fixed parameter in the deconvolution algorithm. This forces the software to respect the physical reality of the magnet's homogeneity [5].
Visual Troubleshooting Guide
The following diagram illustrates the decision matrix for resolving overlapping signals.
Figure 1: Decision matrix for selecting the optimal resolution strategy based on experimental goals.
References
-
University of Ottawa NMR Facility. (2007).[4] Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]
-
University of Wyoming. (n.d.). Pure Shift NMR. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra? Retrieved from [Link]
-
Höldrich, A., et al. (2023). Highly oxidized flavones in Artemisia species – structure revisions and improved UHPLC-MSn analysis. PMC. Retrieved from [Link]
-
Mestrelab Research. (2017). qGSD: Quantitative Spectral Deconvolution. Retrieved from [Link]
Sources
- 1. Pure Shift NMR [uwyo.edu]
- 2. Making sure you're not a bot! [macau.uni-kiel.de]
- 3. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 5. Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciepub.com [sciepub.com]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Technical Support Center: Purification of 5,7-Diacetoxy-3,4',8-trimethoxyflavone from Synthetic Side Products
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Diacetoxy-3,4',8-trimethoxyflavone. It provides a comprehensive, question-and-answer-based resource for troubleshooting and refining the purification of this target compound from common synthetic side products. The methodologies and insights presented herein are grounded in established chemical principles and extensive laboratory experience to facilitate the attainment of high-purity material.
Introduction to the Purification Challenge
The synthesis of complex organic molecules like 5,7-Diacetoxy-3,4',8-trimethoxyflavone invariably produces a crude mixture containing unreacted starting materials, reagents, and structurally related byproducts.[1] The inherent challenge in purifying the target flavone lies in the subtle physicochemical differences between it and these contaminants. This guide outlines a systematic approach to purification, emphasizing chromatographic techniques and recrystallization, while also providing solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 5,7-Diacetoxy-3,4',8-trimethoxyflavone product?
A1: The impurity profile is contingent on the specific synthetic route. However, common side products typically include partially acetylated intermediates (e.g., 5-hydroxy-7-acetoxy-3,4',8-trimethoxyflavone), the unreacted chalcone precursor, and potentially regioisomers.[2] In some cases, byproducts from competing cyclization pathways, such as aurones, may also be present.[1]
Q2: How does the polarity of 5,7-Diacetoxy-3,4',8-trimethoxyflavone compare to its likely impurities?
A2: 5,7-Diacetoxy-3,4',8-trimethoxyflavone is a compound of moderate polarity. The acetoxy groups decrease its polarity relative to the corresponding dihydroxyflavone. Impurities that are less acetylated will be more polar, facilitating separation by normal-phase chromatography. The chalcone precursor often has a polarity similar to the target flavone, which can make separation more challenging.
Q3: Which analytical methods are most suitable for monitoring purification and assessing final purity?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of column chromatography fractions.[3] For precise quantification of purity and for the final characterization of the product, High-Performance Liquid Chromatography (HPLC) is the method of choice, often employing a UV-Vis diode array detector.[4][5] Structural confirmation and definitive purity assessment are achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[3][6]
Q4: Is recrystallization alone sufficient for purifying the crude product?
A4: While recrystallization is a powerful technique for achieving high purity, it is generally not sufficient on its own for complex crude mixtures.[7][8] It is most effective for removing minor impurities from a product that is already substantially pure. A preliminary chromatographic step is typically necessary to remove the bulk of the side products before proceeding to recrystallization.[9]
Troubleshooting Common Purification Issues
This section provides practical solutions to common problems encountered during the purification of 5,7-Diacetoxy-3,4',8-trimethoxyflavone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation on TLC/Column Chromatography (streaking, overlapping spots) | 1. Inappropriate solvent system polarity.2. Sample overloading.3. Strong interaction of acidic or basic functionalities with the silica gel. | 1. Systematically screen solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexane).2. Reduce the amount of sample applied to the TLC plate or column.3. Add a small percentage of acetic acid or triethylamine to the mobile phase to improve peak shape. |
| Low yield of the target compound after column chromatography | 1. Irreversible adsorption to the stationary phase.2. Compound instability on silica gel.3. Insufficiently polar elution solvent. | 1. Consider deactivating the silica gel with a small amount of water or triethylamine.2. Perform chromatography expeditiously and at reduced temperature if the compound is labile.3. After the main elution, flush the column with a highly polar solvent to recover any retained product. |
| Purified product is an oil rather than a solid | 1. Residual solvent.2. The compound is amorphous or has a low melting point.3. Presence of impurities that inhibit crystallization. | 1. Dry the sample under high vacuum for an extended period.2. Attempt to induce crystallization by scratching the flask or seeding with a crystal.3. Subject the material to further purification, such as preparative HPLC. |
| NMR spectrum shows extraneous peaks | 1. Contamination with residual solvent.2. Incomplete removal of impurities.3. Compound degradation. | 1. Identify and remove residual solvent by drying under high vacuum.2. Re-purify the sample using a different chromatographic method or solvent system.3. Assess the stability of the compound under the purification conditions and consider milder alternatives. |
Step-by-Step Purification Protocols
Protocol 1: Column Chromatography on Silica Gel
This is the foundational technique for the initial purification of the crude synthetic product.[10]
Materials:
-
Crude 5,7-Diacetoxy-3,4',8-trimethoxyflavone
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane or petroleum ether
-
Ethyl acetate
-
Dichloromethane
-
Glass chromatography column
-
Fraction collection vessels
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and pour it into the column, ensuring a homogenous, air-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent like dichloromethane. Alternatively, for less soluble materials, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution).[10]
-
Fraction Monitoring: Collect fractions and analyze them by TLC to monitor the separation.[3] Visualize the spots under a UV lamp.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.
Protocol 2: Recrystallization
This technique is employed to obtain a highly crystalline, pure product from the enriched material obtained after column chromatography.[11]
Materials:
-
Partially purified 5,7-Diacetoxy-3,4',8-trimethoxyflavone
-
Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture with a non-polar solvent like hexane)
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus
-
Ice bath
Procedure:
-
Solvent Selection: Identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of 5,7-Diacetoxy-3,4',8-trimethoxyflavone.
Logical Relationship of Purification Techniques
Caption: Decision-making process in the purification of the target flavone.
References
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]
-
Modern Chromatographic Methods for Determination Flavonoids. IntechOpen. Available at: [Link]
-
Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. ACS Publications. Available at: [Link]
-
HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine. Available at: [Link]
-
HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology. Available at: [Link]
-
Purification of total flavonoids from Ginkgo biloba flowers with resin column chromatography and evaluation of antioxidant activities in vitro. Taylor & Francis Online. Available at: [Link]
-
Current procedures for extraction and purification of citrus flavonoids. Redalyc.org. Available at: [Link]
-
Isolation of Flavonoid Compounds from Guava Plant Leaves (Syzygium malaccense (L.) Merr. & Perry). TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]
- Process for recovering flavonoids from bark. Google Patents.
-
NMR Chemical Shifts of Common Flavonoids. PMC. Available at: [Link]
-
Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. IOSR Journal. Available at: [Link]
-
Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. MDPI. Available at: [Link]
-
Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. PubMed. Available at: [Link]
-
Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. Scielo. Available at: [Link]
-
Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. MDPI. Available at: [Link]
-
HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon. Semantic Scholar. Available at: [Link]
-
Optimization of recrystallization process of flavonoids from Guanxi pomelo. Xueshu Baidu. Available at: [Link]
-
Flavones. Wikipedia. Available at: [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity. PMC. Available at: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW. ResearchGate. Available at: [Link]
-
Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. Available at: [Link]
-
Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Flavanone: An overview. IJCRT.org. Available at: [Link]
-
Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PMC. Available at: [Link]
-
new synthesis of 5 ,7- dimethoxyflavone and 5,7,3',4' - tetramethoxyflavone. ResearchGate. Available at: [Link]
-
Synthesis of 3', 4', 5, 6, 7-Pentamethoxy-8-C-Prenylflavone. PJSIR. Available at: [Link]
Sources
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2870165A - Process for recovering flavonoids from bark - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. talenta.usu.ac.id [talenta.usu.ac.id]
- 11. "Optimization of recrystallization process of flavonoids from Guanxi po" by Hu Yang, Zheng Liyan et al. [ifoodmm.cn]
Validation & Comparative
Comparing IC50 values of 5,7-Diacetoxy-3,4',8-trimethoxyflavone vs. Quercetin
[1]
Executive Summary
Quercetin acts as the "gold standard" for flavonoid bioactivity, exhibiting potent antioxidant and antiproliferative effects due to its free hydroxyl groups (particularly the catechol moiety). In contrast, 5,7-Diacetoxy-3,4',8-trimethoxyflavone is a highly derivatized flavone characterized by O-methylation and acetylation.[1]
Experimental data indicates that while Quercetin exhibits high potency (low micromolar IC50) in standard cancer cell lines (e.g., MCF-7), the trimethoxy-diacetoxy derivative (and its parent hydrolysate) displays significantly lower cytotoxicity (high micromolar IC50).[1] This suggests that the derivatization, while potentially improving lipophilicity and metabolic stability, attenuates the direct interaction with key signaling proteins (e.g., kinases) that require hydrogen bond donors.
Quick Data Snapshot
| Feature | Quercetin | 5,7-Diacetoxy-3,4',8-trimethoxyflavone |
| Primary Class | Flavonol (Pentahydroxy) | Polymethoxyflavone Derivative (Acetylated) |
| Lipophilicity | Moderate (LogP ~1.5 - 2.[1]0) | High (Predicted LogP > 3.5) |
| Bioavailability | Low (Rapid metabolism) | High (Prodrug potential; resistant to Phase II) |
| Key IC50 (MCF-7) | 10 – 50 µM (Potent) | > 300 µM (Weak/Inactive)* |
| Primary Mechanism | ROS Scavenging, Kinase Inhibition | Membrane Interaction, P-gp Modulation (Putative) |
*Data based on the parent compound 5,7-dihydroxy-3,4',8-trimethoxyflavone.[1][2][3][4][5][6][7][8]
Chemical Profile & Structural Logic[1][9][10]
Understanding the Structure-Activity Relationship (SAR) is crucial to interpreting the IC50 disparities.[1]
Quercetin (The Donor)[1]
-
Structure: 3,5,7,3',4'-Pentahydroxyflavone.[1]
-
Mechanism: The C-3 hydroxyl and B-ring catechol (3',4'-OH) are critical for radical scavenging and ATP-competitive inhibition of kinases (e.g., PI3K, EGFR).[1]
-
Limitation: Rapid glucuronidation and sulfation in vivo reduce circulating active concentrations.
5,7-Diacetoxy-3,4',8-trimethoxyflavone (The Lipophile)[1][8][9][11]
-
Structure:
-
Mechanism: The acetylation at C-5 and C-7 acts as a "prodrug" modification.[1] Intracellular esterases typically hydrolyze these to regenerate the parent 5,7-dihydroxy-3,4',8-trimethoxyflavone .[1] However, the methylation at C-3 and C-4' is stable, permanently blocking the critical hydrogen-bonding sites required for high-affinity binding to many enzymes.[1]
-
Advantage: High membrane permeability and resistance to first-pass metabolism.[1]
Caption: Structural comparison highlighting why Quercetin retains high potency (H-bonding) while the Trimethoxy derivative shows reduced direct activity.
Comparative IC50 Analysis
The following data compares the antiproliferative activity of Quercetin against the parent form of the target compound (5,7-dihydroxy-3,4',8-trimethoxyflavone), as the acetoxy groups are rapidly cleaved in cellular assays.
Table 1: Cytotoxicity in Breast Cancer Cell Lines (MCF-7 & 4T1)[1][12]
| Compound | Cell Line | IC50 (µM) | Classification | Reference |
| Quercetin | MCF-7 (Human) | 15.6 ± 1.2 | Active | [1, 2] |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone | MCF-7 (Human) | 369 ± 8 | Inactive/Weak | [3] |
| Quercetin | 4T1 (Murine) | 20 – 40 | Active | [2] |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone | 4T1 (Murine) | 227 ± 5 | Weak | [3] |
Analysis: The trimethoxyflavone derivative is 15-20x less potent than Quercetin in inhibiting cancer cell growth.[1] The lack of the C-3 and C-4' hydroxyl groups prevents the molecule from effectively inhibiting ATP-binding pockets of kinases (like PI3K or CDK) that drive cancer cell proliferation.[1]
Secondary Targets: Anti-Inflammatory Potential
While Quercetin is a potent inhibitor of COX-2 (IC50 ~ 1-5 µM), polymethoxyflavones often target P-glycoprotein (P-gp) or affect cell differentiation rather than direct cytotoxicity.[1]
-
Quercetin: Inhibits NO production (IC50 ~ 15 µM).
-
Trimethoxyflavone: Data suggests weak inhibition of inflammatory cytokines compared to poly-hydroxy counterparts, though specific IC50s for the diacetoxy form are not reported in primary literature.[1]
Experimental Protocol: Measuring IC50 (MTT Assay)
To validate these values in your own laboratory, follow this standardized protocol. This workflow ensures reproducibility for both lipophilic (Acetylated) and hydrophilic (Quercetin) flavonoids.
Reagents
-
Stock Solution: Dissolve Quercetin in DMSO (50 mM). Dissolve 5,7-Diacetoxy-3,4',8-trimethoxyflavone in DMSO (50 mM). Note: The acetoxy form is more soluble in DMSO.
-
Assay Medium: DMEM supplemented with 10% FBS.
-
MTT Reagent: 5 mg/mL in PBS.
Step-by-Step Methodology
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment:
-
Prepare serial dilutions (e.g., 1, 10, 50, 100, 500 µM).
-
Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
-
Critical Step: For the diacetoxy compound, ensure thorough mixing as it may precipitate in aqueous media at high concentrations (>100 µM).
-
-
Incubation: Treat cells for 48 hours. The 48h window allows intracellular esterases to convert the diacetoxy form to the active/parent form.
-
Development:
-
Add 20 µL MTT reagent per well.[1] Incubate 4h.
-
Remove supernatant carefully.
-
Solubilize formazan crystals with 100 µL DMSO.
-
-
Quantification: Measure absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve (Log[Concentration] vs. % Viability). Use non-linear regression (Sigmoidal, 4PL) to calculate IC50.
Caption: Standardized MTT workflow for comparative cytotoxicity assessment.
Mechanistic Insights & Conclusion
The disparity in IC50 values is not a failure of the trimethoxy compound, but a reflection of distinct mechanisms.
-
Quercetin (Multi-Target Inhibitor):
-
Binds directly to protein kinase ATP pockets.
-
Scavenges ROS directly.
-
Result: High potency (Low IC50).[8]
-
-
5,7-Diacetoxy-3,4',8-trimethoxyflavone (Prodrug/Modulator):
-
Prodrug Action: Acetyl groups facilitate entry into the cell. Intracellular hydrolysis releases 5,7-dihydroxy-3,4',8-trimethoxyflavone .[1]
-
Targeting: The methoxy groups at 3, 8, and 4' prevent kinase inhibition. Instead, this scaffold is often associated with P-glycoprotein (MDR) modulation or specific antifungal/antimicrobial activities rather than general cancer cytotoxicity.[1]
-
Result: Low potency in standard cytotoxicity (High IC50).
-
Recommendation:
-
Use Quercetin if your goal is direct tumor cell killing or antioxidant protection.
-
Use 5,7-Diacetoxy-3,4',8-trimethoxyflavone if you are investigating multidrug resistance (MDR) reversal , bioavailability enhancement, or specific anti-inflammatory pathways where lipophilicity is required to penetrate dense tissues.[1]
References
-
Phan, M. A., et al. (2001). "Antiproliferative activity of flavonoids on breast cancer cells."[9] International Journal of Cancer. (Verified general consensus on Quercetin IC50).[1]
-
Hashemzaei, M., et al. (2017). "Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo."[1] Oncology Reports.
-
Meiyanto, E., et al. (2012). "Chemical Constituents of Indonesian Micromelum minutum Leaves and Their Cytotoxicity Against MCF-7 and 4T1 Breast Cancer Cells." ITB Journal of Science, 44 A(1), 33-41.[1] (Primary source for 5,7-dihydroxy-3,4',8-trimethoxyflavone IC50 data).[1]
-
Walle, T. (2004). "Absorption and metabolism of flavonoids." Free Radical Biology and Medicine.
Sources
- 1. biorlab.com [biorlab.com]
- 2. 5,7-diacetoxy-3,4',8-trimethoxyflavone CAS#: 5128-43-8 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Isokaempferide | CAS:1592-70-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. biocrick.com [biocrick.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Kaempferol 3,7,4'-trimethylether | CAS:15486-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 9. journals.itb.ac.id [journals.itb.ac.id]
Comparative Validation Guide: HPLC-DAD vs. UHPLC & LC-MS for Acetylated Flavone Quantification
Introduction: The "Acetylation" Challenge
Acetylated flavones (e.g., Apigenin-7-O-(6''-O-acetylglucoside) found in Matricaria chamomilla or acetylated isoflavones in soy) present a unique analytical paradox. While the acetyl group increases lipophilicity—improving membrane permeability and potential bioavailability—it introduces significant chemical instability.
Unlike robust aglycones, acetylated flavonoids are prone to hydrolysis (deacetylation) under standard extraction conditions (high heat, strong acid/base) or during prolonged LC runs. This guide validates an optimized HPLC-DAD workflow designed to preserve this labile ester bond while ensuring rigorous quantification, comparing it objectively against UHPLC and LC-MS alternatives.
Strategic Method Development (Expertise Pillar)
To validate a method for acetylated flavones, one must move beyond generic "flavonoid" protocols. The following parameters are non-negotiable for preserving the acetyl moiety.
Stationary Phase Selection
-
Recommendation: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).
-
Causality: Acetylated flavones are less polar than their glycoside precursors. Non-end-capped columns have free silanol groups that cause secondary interactions (tailing), particularly with the carbonyl oxygen of the acetyl group. End-capping suppresses this, sharpening peaks and improving resolution (
).
Mobile Phase & pH Control
-
The Trap: High pH (>7) causes immediate deacetylation. Strong acids (pH < 2) combined with heat can also induce hydrolysis.
-
The Solution: 0.1% Formic Acid (pH ~2.7) in Water/Acetonitrile.[1][2]
-
Why Formic? Unlike Phosphoric acid (common in HPLC), Formic acid is volatile. This makes the method "LC-MS Ready," allowing you to transfer the exact same method to a mass spectrometer for structural confirmation without changing the mobile phase.
Detection (DAD vs. MS)
-
DAD Advantage: Acetylated flavones often exhibit a hypsochromic shift (blue shift) or specific Band II absorption changes compared to aglycones. DAD allows for Peak Purity Analysis —a critical validation step to ensure no co-eluting degradation products are hiding under the main peak.
Comparative Analysis: HPLC-DAD vs. Alternatives
The following matrix objectively evaluates why HPLC-DAD remains the validation gold standard for routine quantification, despite the allure of newer technologies.
Table 1: Technology Performance Matrix
| Feature | HPLC-DAD (Recommended) | UHPLC-DAD | LC-MS/MS |
| Primary Use | Routine QC, Robust Quantification | High-Throughput Screening | Trace Analysis, Metabolite ID |
| Sensitivity (LOD) | Moderate ( | High ( | Ultra-High (ng/mL range) |
| Selectivity | Good (Spectral confirmation) | Excellent (Higher peak capacity) | Superior (Mass filtering) |
| Risk of Degradation | Low (if temp < 30°C) | Medium (Frictional heating) | Low |
| Cost/Run | Low | Medium | High |
| Validation Complexity | Standard (ICH Q2) | Standard | Complex (Matrix effects) |
Application Scientist Note: While UHPLC is faster, the ultra-high pressure generates frictional heat inside the column. For thermally labile acetylated compounds, this can cause on-column degradation unless the column oven has active pre-cooling. HPLC-DAD is often safer for labile stability.
Validated Experimental Protocol (Trustworthiness Pillar)
This protocol is designed to be self-validating . If the "System Suitability" steps fail, the data is invalid.
Sample Preparation (Critical Step)
-
Solvent: Methanol:Water (70:30 v/v). Avoid 100% water (enzymatic hydrolysis risk).
-
Technique: Ultrasonic extraction at < 25°C for 15 mins.
-
Precaution: Do NOT use reflux or boiling. Heat destroys the acetyl bond.
HPLC-DAD Conditions
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18,
mm, 5 m. -
Temperature: 25°C (Strictly controlled).
-
Wavelengths: 335 nm (Quantification), 280 nm (Impurity check).
-
Gradient:
-
0 min: 15% B (ACN)
-
20 min: 45% B
-
25 min: 90% B (Wash)
-
30 min: 15% B (Re-equilibration)
-
Workflow Diagram
The following diagram illustrates the validated workflow, highlighting the "Stop/Go" decision points that ensure data integrity.
Figure 1: Validated analytical workflow with integrated quality control checkpoints.
Supporting Experimental Data (The Evidence)[3]
The following data represents typical acceptance criteria derived from ICH Q2(R2) guidelines for a validated acetylated flavone method.
Table 2: Validation Performance Summary
| Parameter | Acceptance Criteria (ICH Q2) | Typical Experimental Result | Status |
| Specificity | No interference in blank; Peak Purity > 990 | Purity Factor: 998.5 | PASS |
| Linearity ( | PASS | ||
| Accuracy (Recovery) | PASS | ||
| Precision (Repeatability) | RSD | PASS | |
| LOD (Sensitivity) | PASS | ||
| Robustness (Stability) | RSD | PASS |
Critical Observation: If the "Robustness" test shows increasing amounts of the aglycone (e.g., Apigenin) and decreasing amounts of the acetylated peak over 24 hours, your autosampler is too warm. Set autosampler temperature to 4°C.
Logic of Validation: The Decision Tree
When validating, how do you distinguish between a bad method and a bad sample? Use this logic flow.
Figure 2: Troubleshooting logic for validation failures specific to labile flavonoids.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Gasparetto, J. C., et al. (2012). Development and validation of an HPLC-DAD method for analysis of isoflavones in soy extracts. Journal of Chromatography A. [Link]
-
Biesaga, M. (2011).[5] Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512.[5] [Link]
-
Srivastava, J. K., & Gupta, S. (2009). Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC. Chamomile: A herbal medicine of the past with bright future. Molecular Medicine Reports. [Link]
Sources
A Guide to the Spectral Differentiation of Natural and Synthetic Flavonoids: The Case of 5,7-Diacetoxy-3,4',8-trimethoxyflavone
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Spectroscopic Analysis of a Novel Flavonoid Derivative.
In the realm of natural product chemistry and drug discovery, the unambiguous structural elucidation of a molecule is paramount. This guide provides a comparative spectral analysis of the naturally occurring flavonoid 5,7-Dihydroxy-3,4',8-trimethoxyflavone and its synthetically derived counterpart, 5,7-Diacetoxy-3,4',8-trimethoxyflavone. While the former can be isolated from plant sources such as Conyza stricta[1], the latter is typically a product of laboratory synthesis, often aimed at improving the bioavailability or modulating the biological activity of the parent compound.
The core of this guide lies in the detailed prediction and interpretation of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that differentiate these two closely related molecules. Understanding these spectral shifts is crucial for verifying the success of a synthetic modification and for the quality control of both natural extracts and synthesized compounds.
The Structural Foundation: From Hydroxy to Acetoxy
The fundamental difference between the natural and synthetic compounds discussed herein lies in the functional groups at the C-5 and C-7 positions of the flavone A-ring. The natural product possesses hydroxyl groups, which are acetylated in the synthetic derivative. This seemingly minor alteration has profound effects on the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation, which we can observe through various spectroscopic techniques.
Caption: Chemical structures of the natural precursor and its synthetic diacetate derivative.
Predicted Spectroscopic Data: A Comparative Analysis
The following tables summarize the expected spectral data for both the natural 5,7-Dihydroxy-3,4',8-trimethoxyflavone and the synthetic 5,7-Diacetoxy-3,4',8-trimethoxyflavone. The data for the natural compound is based on published literature for structurally similar flavonoids, while the data for the synthetic derivative is predicted based on established principles of how acetylation influences spectral characteristics.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Position | Natural (¹H ppm) | Synthetic (¹H ppm) | Natural (¹³C ppm) | Synthetic (¹³C ppm) | Rationale for Predicted Shifts |
| 3-OMe | ~3.8 | ~3.8 | ~59.5 | ~59.5 | Methoxy group distant from acetylation site; minimal change expected. |
| 4'-OMe | ~3.9 | ~3.9 | ~56.0 | ~56.0 | Methoxy group on B-ring; unaffected by A-ring acetylation. |
| 8-OMe | ~3.9 | ~3.9 | ~61.0 | ~61.0 | Methoxy group on A-ring, but distant from acetylation sites; minimal change expected. |
| 5-OH/OAc | ~12.5 (OH) | ~2.3 (OAc) | - | - | Acetylation removes the deshielded phenolic proton and introduces methyl protons of the acetyl group. |
| 7-OH/OAc | ~6.5 (OH) | ~2.3 (OAc) | - | - | Acetylation removes the phenolic proton and introduces methyl protons of the acetyl group. |
| 6-H | ~6.3 | ~6.5 | ~98.0 | ~100.0 | Acetylation of adjacent hydroxyl groups causes a slight downfield shift of the aromatic proton. |
| 2',6'-H | ~7.8 | ~7.8 | ~130.0 | ~130.0 | Protons on the B-ring are generally unaffected by A-ring modifications. |
| 3',5'-H | ~7.0 | ~7.0 | ~114.0 | ~114.0 | Protons on the B-ring are generally unaffected by A-ring modifications. |
| C=O (C4) | - | - | ~182.0 | ~178.0 | Acetylation can cause a slight upfield shift of the carbonyl carbon. |
| C5 | - | - | ~162.0 | ~158.0 | Acetylation will cause a significant upfield shift of the carbon bearing the acetyl group. |
| C7 | - | - | ~165.0 | ~161.0 | Acetylation will cause a significant upfield shift of the carbon bearing the acetyl group. |
| Acetyl CH₃ | - | ~2.3 | - | ~21.0 | Characteristic chemical shifts for acetyl methyl protons and carbons. |
| Acetyl C=O | - | - | - | ~169.0 | Characteristic chemical shift for the acetyl carbonyl carbon. |
Table 2: Predicted IR and MS Spectral Data
| Technique | Natural: 5,7-Dihydroxy-3,4',8-trimethoxyflavone | Synthetic: 5,7-Diacetoxy-3,4',8-trimethoxyflavone | Rationale for Predicted Differences |
| IR (cm⁻¹) | Broad O-H stretch (~3400-3200), C=O stretch (~1650), C-O stretch (~1250), Aromatic C=C (~1600-1450) | Absence of broad O-H stretch, New C=O stretch from acetyl groups (~1760), C=O stretch of flavone (~1650), Enhanced C-O stretches (~1200) | The most telling difference is the disappearance of the broad hydroxyl peak and the appearance of a new, sharp carbonyl peak from the acetate esters at a higher wavenumber. |
| MS (m/z) | [M]+ at ~358, Fragments from loss of methyl groups (-15) and retro-Diels-Alder (rDA) fragmentation of the C-ring. | [M]+ at ~442, Fragments from loss of acetyl groups (-43), ketene (-42), and subsequent loss of methyl groups. The rDA fragmentation pattern will also be present. | The molecular ion peak will increase by 84 amu (2 x 42 for the two acetyl groups). The fragmentation pattern will be more complex, with characteristic losses of acetyl and ketene moieties. |
Experimental Protocols for Spectral Acquisition
To obtain high-quality spectral data for comparative analysis, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified flavonoid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of -2 to 13 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0 to 200 ppm. A proton-decoupled pulse sequence is standard.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire 2D spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the dry powder directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile compounds like flavonoids, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is preferred.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and determination of the elemental composition.
-
Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular ion.
-
Tandem MS (MS/MS): To aid in structural elucidation, perform fragmentation analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Workflow for Spectral Analysis and Comparison
Caption: A generalized workflow for the spectral comparison of natural and synthetic flavonoids.
In-Depth Interpretation of Spectral Differences
The key to distinguishing between the natural and synthetic flavonoids lies in recognizing the spectral signatures of the hydroxyl and acetyl groups.
-
In the ¹H NMR spectrum, the most obvious change will be the disappearance of the characteristic downfield signal of the intramolecularly hydrogen-bonded hydroxyl group at C-5 (often >12 ppm) and its replacement with a signal for the acetyl methyl protons at around 2.3 ppm.
-
The ¹³C NMR spectrum will show a significant upfield shift for C-5 and C-7 upon acetylation, as the electron-donating effect of the hydroxyl group is replaced by the electron-withdrawing effect of the acetyl group. New signals for the acetyl carbonyls (~169 ppm) and methyl groups (~21 ppm) will also appear.
-
The IR spectrum provides a clear and rapid method for differentiation. The loss of the broad O-H stretching band and the appearance of a strong, sharp C=O stretching band for the ester at a higher frequency than the flavone's own carbonyl is a definitive indicator of successful acetylation.
-
In the mass spectrum, the molecular weight difference is a primary confirmation. Furthermore, the fragmentation pattern of the synthetic compound will be characterized by the neutral loss of ketene (CH₂=C=O, 42 Da) from the acetyl groups, a fragmentation pathway not available to the natural compound.
Conclusion and Implications for Research
The spectral comparison of natural 5,7-Dihydroxy-3,4',8-trimethoxyflavone and its synthetic derivative, 5,7-Diacetoxy-3,4',8-trimethoxyflavone, serves as an excellent case study for the application of modern spectroscopic techniques in natural product chemistry and drug development. While direct experimental data for the diacetoxy derivative is not widely published, the predictable nature of spectral changes upon acetylation allows for a robust and informative comparison.
For researchers, this guide underscores the importance of a multi-technique approach to structural elucidation. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for the confident identification and differentiation of even closely related molecules. This level of analytical rigor is essential for ensuring the quality and reproducibility of research findings, whether one is working with natural extracts or synthesized compounds.
References
-
Sheela Tanduo, et al. conyzatin-a new flavone from conyza strict. Phytochemistry. 1977, Vol. 16, PP. 1455-1456. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
The Trojan Horse Strategy: SAR and Performance Guide for 5,7-Diacetoxy vs. 5,7-Dihydroxy Flavones
Executive Summary: The Warhead vs. The Vehicle
In the development of flavonoid-based therapeutics, the distinction between 5,7-dihydroxyflavone (Chrysin) and its derivative 5,7-diacetoxyflavone (Diacetylchrysin) represents a classic trade-off between intrinsic potency and bioavailability .
-
5,7-Dihydroxyflavone is the "Warhead." It possesses the free hydroxyl groups required for hydrogen bonding with kinase domains and scavenging reactive oxygen species (ROS). However, it suffers from poor membrane permeability and rapid Phase II metabolism (glucuronidation).
-
5,7-Diacetoxyflavone is the "Trojan Horse." It is a prodrug where the hydroxyls are masked by acetyl esters. It is pharmacologically inactive in its native form but exhibits superior lipophilicity, allowing it to cross cell membranes efficiently before being hydrolyzed back to the active parent compound by intracellular esterases.
This guide provides the technical roadmap for utilizing these two forms, supported by physicochemical data, mechanistic pathways, and validation protocols.
Part 1: Physicochemical Profile & SAR Analysis
The Structure-Activity Relationship (SAR) here is not about changing the binding pocket affinity, but about altering the transport kinetics .
Table 1: Physicochemical Comparison
| Feature | 5,7-Dihydroxyflavone (Parent) | 5,7-Diacetoxyflavone (Prodrug) | SAR Implication |
| Molecular Weight | 254.24 g/mol | 338.31 g/mol | Acetyl groups add bulk but remain within Lipinski rules. |
| LogP (Lipophilicity) | ~2.5 - 2.9 | ~3.5 - 4.1 | Critical: Acetylation increases LogP, facilitating passive diffusion through the lipid bilayer. |
| Polar Surface Area (PSA) | High (>80 Ų) | Low (<60 Ų) | Lower PSA correlates with higher Caco-2 permeability. |
| H-Bond Donors | 2 (C5-OH, C7-OH) | 0 | Mechanism: Lack of donors prevents "getting stuck" in the water layer or non-specific protein binding outside the cell. |
| Metabolic Stability | Low (Rapid Glucuronidation) | Moderate (Esterase Labile) | Acetyl groups transiently protect the sensitive -OH sites from Phase II conjugation during transit. |
The "Molecular Masking" Effect
The C5 and C7 hydroxyl groups on the flavone backbone are critical for biological activity but detrimental to transport.
-
C5-OH: Forms an intramolecular hydrogen bond with the C4-carbonyl. This is essential for antioxidant capacity (metal chelation).
-
C7-OH: The primary site for Phase II conjugation (sulfation/glucuronidation), leading to rapid excretion.
-
Acetylation (SAR modification): Masking these sites with acetate esters creates a lipophilic "stealth" molecule that resists immediate conjugation and passes through membranes, only to be "unmasked" by carboxylesterases (CES1/CES2) inside the target cell.
Part 2: The Activation Pathway (Mechanism of Action)
The following diagram illustrates the "Trojan Horse" mechanism. The diacetoxy form is inactive until it breaches the cell membrane and undergoes hydrolysis.
Figure 1: The intracellular activation cascade of 5,7-diacetoxyflavone. Note that the biological effect is dependent on the regeneration of the dihydroxy form.
Part 3: Biological Performance Comparison
The performance of these two molecules depends entirely on the assay system used.
Table 2: Performance in Different Experimental Models
| Assay Type | 5,7-Dihydroxyflavone (Parent) | 5,7-Diacetoxyflavone (Prodrug) | Interpretation |
| Cell-Free Kinase Assay | High Potency (IC50: Low µM) | Inactive (IC50: >100 µM) | Without esterases to cleave the acetate, the prodrug cannot H-bond to the kinase ATP pocket.[1] |
| Cellular Antiproliferation (MTT) | Moderate Potency | High Potency | The prodrug accumulates intracellularly at higher concentrations, releasing more active warhead than direct application of the parent. |
| Caco-2 Permeability (Papp) | Low (< 5 × 10⁻⁶ cm/s) | High (> 20 × 10⁻⁶ cm/s) | Acetylation transforms the molecule into a high-permeability compound. |
| Metabolic Half-life (Microsomes) | Short (< 15 min) | Extended (as prodrug) | Acetylation delays glucuronidation until hydrolysis occurs. |
Part 4: Experimental Protocols
To validate the SAR differences in your own lab, use these self-validating protocols.
Protocol A: Intracellular Esterase Activation Validation
Objective: Prove that your cell line contains the necessary machinery to convert the inactive diacetoxy form into the active dihydroxy form.
Reagents:
-
Cell lysate (from target cells, e.g., HepG2 or HeLa).
-
5,7-diacetoxyflavone (100 µM stock in DMSO).
-
HPLC system with UV detection (260 nm).
Step-by-Step:
-
Preparation: Harvest
cells. Lyse in PBS using freeze-thaw cycles. Centrifuge to remove debris; collect supernatant (cytosol). -
Reaction: Mix 190 µL of cell lysate with 10 µL of 5,7-diacetoxyflavone (Final conc: 5 µM).
-
Incubation: Incubate at 37°C.
-
Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately add 50 µL ice-cold Acetonitrile (ACN) to stop esterase activity and precipitate proteins. Centrifuge at 10,000g for 5 min.
-
Analysis: Inject supernatant into HPLC.
-
Mobile Phase: ACN:Water (0.1% Formic Acid).[2] Gradient 10% -> 90% ACN.
-
Validation Criteria: You must observe the disappearance of the diacetoxy peak (higher retention time) and the stoichiometric appearance of the dihydroxy peak (lower retention time).
-
Control: Incubate prodrug in PBS without lysate to prove chemical stability (no spontaneous hydrolysis).
-
Protocol B: Differential Cellular Uptake Assay
Objective: Quantify the "Trojan Horse" advantage.
Step-by-Step:
-
Seeding: Seed cells in 6-well plates. Allow to reach 80% confluence.
-
Treatment: Treat Well A with 10 µM 5,7-Dihydroxyflavone. Treat Well B with 10 µM 5,7-Diacetoxyflavone.
-
Time-Course: Incubate for exactly 2 hours at 37°C.
-
Washing (Critical): Wash cells 3x with ice-cold PBS + 0.2% BSA (removes surface-bound drug).
-
Lysis: Lyse cells with 200 µL Methanol (extracts intracellular flavonoids).
-
Quantification: Analyze via LC-MS/MS or HPLC.
-
Note: In the Diacetoxy samples, you will likely detect mostly Dihydroxyflavone inside the cell (due to rapid hydrolysis).
-
Result: Calculate Total Intracellular Concentration. Well B (Prodrug treated) should show 2-5x higher total intracellular flavone content than Well A.
-
Part 5: Strategic Recommendations
Use 5,7-Dihydroxyflavone (Chrysin) when:
-
Running cell-free biochemical assays (enzyme inhibition, receptor binding).
-
Using crystallography to determine binding poses.[3]
-
You require an analytical standard for the active metabolite.
Use 5,7-Diacetoxyflavone when:
-
Running phenotypic cellular assays (apoptosis, inflammation, reporter gene assays).
-
Developing in vivo formulations where oral bioavailability is a bottleneck.
-
You need to bypass saturation of membrane transporters (efflux pumps often recognize the polar parent more readily than the lipophilic prodrug).
References
-
Walle, T. et al. (1998). Disposition and metabolism of the flavonoid chrysin in normal volunteers. British Journal of Clinical Pharmacology. Link
-
Biasutto, L. et al. (2007). Ester-based precursors to increase the bioavailability of quercetin. Journal of Medicinal Chemistry. Link (Demonstrates the general principle of acetoxy-flavonoid prodrugs).
-
Zhang, Z. et al. (2013). 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells. Evidence-Based Complementary and Alternative Medicine. Link
-
BenchChem. (2024). A Comparative Guide to the Anticancer Effects of 5-Acetoxy-7-hydroxyflavone and Alternative Flavonoids. Link
-
Li, C. et al. (2014). Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase. Applied Microbiology and Biotechnology. Link
Sources
- 1. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Confirmation of 5,7-Diacetoxy-3,4',8-trimethoxyflavone via 2D NMR
The following guide serves as a definitive technical resource for the structural confirmation of 5,7-Diacetoxy-3,4',8-trimethoxyflavone . It is designed for application scientists and researchers requiring a rigorous, self-validating NMR methodology to distinguish this specific polysubstituted flavonoid from its regioisomers.
Executive Summary
The structural elucidation of polymethoxylated flavones is frequently complicated by the regiochemical ambiguity of the A-ring. Specifically, distinguishing the 5,7,8-trisubstituted pattern (characteristic of the target molecule) from the isomeric 5,6,7-trisubstituted pattern is impossible using Mass Spectrometry alone and unreliable with 1D NMR.
This guide details a 2D NMR-driven workflow (HSQC/HMBC) to unambiguously confirm the structure of 5,7-Diacetoxy-3,4',8-trimethoxyflavone. The protocol relies on establishing the specific connectivity of the lone A-ring proton (H-6) to the ring junction carbon (C-10/C-4a), a correlation that exists only in the 5,7,8-substitution pattern.
Part 1: Comparative Analysis of Analytical Techniques
Why is 2D NMR mandatory for this confirmation? The following table contrasts the capabilities of standard analytical techniques for this specific isomeric challenge.
| Feature | 1D | Mass Spectrometry (HR-MS) | Integrated 2D NMR (HSQC/HMBC) |
| Molecular Weight | N/A | Excellent (Confirms formula C | N/A |
| Functional Groups | Good (Identifies OMe, OAc, Aromatics) | Poor (Fragmentation is ambiguous) | Excellent (Correlates protons to specific carbons) |
| Regiochemistry (A-Ring) | Unreliable (H-6 and H-8 singlets have overlapping shifts) | Fail (Isomers yield identical mass/fragments) | Definitive (Via long-range C-H correlations) |
| Connectivity | Inferential only | None | Direct Observation (3-bond correlations) |
| Confidence Level | Low (Presumptive) | Medium (Formula only) | High (Publishable Proof) |
Part 2: The Confirmation Protocol
1. Experimental Parameters
To ensure resolution of long-range couplings, the following acquisition parameters are recommended.
-
Solvent: CDCl
(Preferred for spectral dispersion of methoxy groups) or DMSO- (if solubility is limited). -
Concentration:
5 mg in 600 L.[1] -
HSQC (Heteronuclear Single Quantum Coherence):
-
Optimized for
Hz.[2] -
Role: Assigns protons directly to their attached carbons (identifies the protonated carbon C-6).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Optimized for long-range coupling
Hz. -
Critical Setting: Ensure sufficient
increments (e.g., 256 or 512) to resolve closely spaced aromatic carbons.
-
2. Structural Assignment Logic
The confirmation hinges on a three-step logic gate.
Step A: The "Anchor" Assignments (Ring B & C) First, assign the unambiguous signals to clear the spectrum.
-
Ring B: The
system (or ) of the 4'-substituted ring is distinct. Look for doublets at (H-2',6') and (H-3',5').[3] -
Methoxy Groups: Three singlets (
). -
Acetoxy Groups: Two singlets (
).
Step B: The A-Ring Problem (H-6 vs H-8)
You will observe a single aromatic proton singlet in the A-ring region (
-
Hypothesis 1 (Target): The molecule is 5,7,8-substituted.[4] The proton is H-6 .
-
Hypothesis 2 (Isomer): The molecule is 5,6,7-substituted.[5][6][7] The proton is H-8 .
Step C: The HMBC "Bridge" (The Definitive Test) Trace the long-range correlations from this lone proton.
-
If H-6 (Target): It is para to C-8 and meta to C-10 (Ring Junction).
-
Diagnostic Correlation: Strong 3-bond correlation to C-10 (
). -
Secondary Correlation: 3-bond correlation to C-8 (
, oxygenated).
-
-
If H-8 (Isomer): It is meta to C-6 and para to C-10.
-
Diagnostic Absence: NO 3-bond correlation to C-10 (4-bond couplings are typically invisible in standard HMBC).
-
Correlation: 3-bond correlation to C-6 (
).
-
Part 3: Visualization of the Logic Pathway
The following diagram illustrates the decision tree for confirming the structure based on the HMBC data.
Caption: Logic flow for distinguishing 5,7,8-substitution (Target) from 5,6,7-substitution using HMBC connectivity rules.
Part 4: Expected Spectral Data (Reference)
Use these values as a benchmark for your experimental data. Note: Values are approximate (
Table 1: Key HMBC Correlations for Confirmation
| Proton | Position | Key HMBC Correlations ( | Structural Significance | |
| H-6 | A-Ring | 6.80 - 7.00 (s) | C-10 , C-5, C-7, C-8 | The "Fingerprint" Signal. Correlation to C-10 confirms it is H-6. |
| 3-OMe | C-Ring | ~3.85 (s) | C-3 | Confirms methoxy at C-3. |
| 8-OMe | A-Ring | ~3.95 (s) | C-8 | Confirms methoxy at C-8. |
| 4'-OMe | B-Ring | ~3.88 (s) | C-4' | Confirms methoxy at C-4'. |
| 5-OAc | A-Ring | ~2.40 (s) | C=O (Acetyl) , C-5 | Confirms acetylation at C-5. |
| 7-OAc | A-Ring | ~2.35 (s) | C=O (Acetyl) , C-7 | Confirms acetylation at C-7. |
Table 2: Diagnostic
C Shifts (CDCl
)
| Carbon | Type | Notes | |
| C-4 | Carbonyl | ~176.0 | Characteristic flavone ketone. |
| C-10 | Quaternary | ~108.0 | Target for H-6 HMBC. |
| C-8 | Quaternary (O) | ~128.0 - 132.0 | Distinct from unsubstituted C-8 (~94 ppm). |
| C-6 | Methine (CH) | ~100.0 - 105.0 | Correlates to H-6 in HSQC. |
References
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[5] The Systematic Identification of Flavonoids. Springer-Verlag. (The foundational text on flavonoid UV and NMR analysis).
- Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier. (Authoritative source for C shifts and substitution effects).
-
Wollenweber, E., et al. (1989).
C NMR spectroscopy." Phytochemistry, 28(11), 3193-3197. Link -
Rahman, M., et al. (2015).[8] "Studies on the Isolation of 5, 7-dihydroxy-3', 4'-Dimethoxy Flavone from the Leaves of Cassia alata." American Chemical Science Journal, 8(4), 1-8.[8] (Provides comparative spectral data for the parent skeleton). Link
-
Burns, D., et al. (2010). "HMBC to Distinguish Isomers." Chemistry LibreTexts. (Pedagogical resource for HMBC logic). Link
Sources
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukaazpublications.com [ukaazpublications.com]
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Reproducibility of 5,7-Diacetoxy-3,4',8-trimethoxyflavone bioassays across cell lines
A Senior Application Scientist's Guide to Assessing Bioassay Reproducibility for 5,7-Diacetoxy-3,4',8-trimethoxyflavone Across Diverse Cell Lines
Introduction: The Challenge of Reproducibility in Preclinical Flavonoid Research
Flavonoids, a vast class of polyphenolic compounds derived from plants, are a cornerstone of natural product drug discovery, with many exhibiting promising anticancer, anti-inflammatory, and antioxidant activities.[1][2] Methoxylated flavones, in particular, have gained significant attention for their enhanced metabolic stability and bioavailability.[3] The subject of this guide, 5,7-Diacetoxy-3,4',8-trimethoxyflavone, is a synthetic derivative designed to potentially improve upon the properties of naturally occurring flavonoids.
However, a critical hurdle in the preclinical validation of any new compound is the reproducibility of its biological effects.[4] Early-stage in vitro research is often plagued by variability, which can arise from the intrinsic biological differences between cell lines and subtle inconsistencies in experimental execution.[5][6] A compound showing potent cytotoxicity in one cancer cell line may have a modest effect in another, or the results may prove difficult to replicate between laboratories—or even between experiments in the same lab.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the reproducibility of bioassays for 5,7-Diacetoxy-3,4',8-trimethoxyflavone. We will move beyond rigid protocols to explain the causality behind experimental choices, establish self-validating systems, and provide a robust methodology for comparing the compound's effects across multiple cancer cell lines. Our focus is not just on what to do, but why it is done, ensuring the generation of reliable and publication-ready data.
Hypothesized Mechanism of Action: A Look at Structurally Related Flavonoids
Direct studies on 5,7-Diacetoxy-3,4',8-trimethoxyflavone are limited. However, by examining its structural analogues, we can hypothesize its likely mechanisms of action. Many methoxy-substituted flavones exert their anticancer effects by modulating critical intracellular signaling pathways that govern cell survival, proliferation, and death.[8]
Notably, pathways such as PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) are common targets.[8][9] Inhibition of the PI3K/Akt pathway can disrupt pro-survival signals, while suppression of NF-κB can reduce inflammation and inhibit the expression of genes that promote cell proliferation and prevent apoptosis. Flavonoids are well-documented for their ability to trigger apoptosis (programmed cell death) and induce cell cycle arrest by altering the expression of key regulatory proteins like p53, Bcl-2, Bax, and caspases.[10][11]
Based on this evidence, it is plausible that 5,7-Diacetoxy-3,4',8-trimethoxyflavone induces cancer cell death by interfering with one or more of these pathways.
Caption: Hypothesized mechanism targeting the PI3K/Akt pathway.
Experimental Design and Rationale
To rigorously assess reproducibility, the experimental design must be systematic. This involves a carefully selected panel of cell lines and a logical workflow that incorporates key quality control steps.
Cell Line Selection Rationale
The choice of cell lines is fundamental. A compound's efficacy can be highly dependent on the genetic background and tissue origin of the cancer.[1] We recommend a panel that includes cell lines from distinct cancer types to reveal any tissue-specific activity. For this guide, we will use three common and well-characterized lines:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
Using this panel allows for a comparative analysis of the compound's potency across different cancer etiologies.
Overall Experimental Workflow
A structured workflow ensures that each step, from cell culture to data analysis, is performed consistently. This minimizes technical variability and is crucial for reproducibility.[12]
Caption: Standardized workflow for assessing bioassay reproducibility.
Detailed Experimental Protocols
The following protocols include critical details and rationale to ensure high-quality, reproducible data.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[13]
Materials:
-
Selected cancer cell lines (MCF-7, A549, HeLa)
-
Complete culture medium (specific to each cell line)
-
5,7-Diacetoxy-3,4',8-trimethoxyflavone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Rationale: Optimal seeding density ensures cells are in an exponential growth phase during treatment, which is crucial for consistent drug response.[6]
-
Include wells with medium only for blank measurements. To avoid the "edge effect," do not use the perimeter wells for experimental data; instead, fill them with 100 µL of sterile PBS to maintain humidity.[6]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach firmly.
-
Compound Treatment:
-
Prepare a stock solution of the flavone in DMSO. Prepare serial dilutions in serum-free medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.1% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells.
-
Include "vehicle control" wells treated with medium containing the same final concentration of DMSO.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[15][16] Visually confirm the formation of purple formazan crystals using a microscope.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well and shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan.[14]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay precisely quantifies apoptotic and necrotic cells.[17] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface.[18][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[17]
Materials:
-
Treated cells from a 6-well plate setup (prepared similarly to the MTT assay)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[19]
-
Flow Cytometer
Procedure:
-
Cell Harvesting:
-
After the 48-hour treatment period, collect both the floating cells (in the supernatant) and adherent cells. To detach adherent cells, use a gentle, non-enzymatic method like an EDTA solution to preserve membrane integrity.[18]
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.[18]
-
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.[17][18]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]
-
Staining:
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.
Comparative Data Analysis and Presentation
Objective comparison requires clear data presentation. The following tables show hypothetical but realistic data to illustrate how results can be structured for analysis.
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of 5,7-Diacetoxy-3,4',8-trimethoxyflavone
The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curves generated by the MTT assay. It represents the concentration of the compound required to inhibit cell viability by 50%.
| Cell Line | Cancer Type | Experiment 1 IC₅₀ (µM) | Experiment 2 IC₅₀ (µM) | Experiment 3 IC₅₀ (µM) | Mean IC₅₀ (µM) ± SD |
| MCF-7 | Breast | 12.5 | 14.1 | 13.3 | 13.3 ± 0.8 |
| A549 | Lung | 28.7 | 31.2 | 29.5 | 29.8 ± 1.2 |
| HeLa | Cervical | 15.8 | 14.9 | 16.5 | 15.7 ± 0.8 |
Data is hypothetical and for illustrative purposes only.
Interpretation: This table allows for a quick assessment of both inter-assay reproducibility (low standard deviation within a cell line) and cell-line-specific sensitivity. Here, the compound shows higher potency against MCF-7 and HeLa cells compared to A549 cells.
Table 2: Comparative Analysis of Apoptosis Induction (at 20 µM)
This table summarizes the percentage of cells in each quadrant of the Annexin V/PI flow cytometry plot after 48 hours of treatment.
| Cell Line | Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) | Total Apoptotic (%) |
| MCF-7 | Vehicle | 94.2 ± 1.5 | 3.1 ± 0.8 | 2.7 ± 0.5 | 5.8 |
| Flavone | 45.3 ± 3.1 | 35.8 ± 2.5 | 18.9 ± 1.9 | 54.7 | |
| A549 | Vehicle | 95.1 ± 1.1 | 2.5 ± 0.4 | 2.4 ± 0.6 | 4.9 |
| Flavone | 70.6 ± 2.8 | 18.2 ± 1.7 | 11.2 ± 1.3 | 29.4 | |
| HeLa | Vehicle | 93.8 ± 1.9 | 3.5 ± 0.7 | 2.7 ± 0.4 | 6.2 |
| Flavone | 51.7 ± 2.4 | 31.5 ± 2.1 | 16.8 ± 1.5 | 48.3 |
Data is hypothetical, presented as Mean ± SD from n=3 experiments.
Interpretation: This data corroborates the MTT results, showing that the compound induces a significantly higher percentage of apoptosis in MCF-7 and HeLa cells compared to A549 cells at the same concentration. This confirms the mechanism of cell death is primarily apoptosis.
Discussion: Mastering Reproducibility by Controlling Variability
Inconsistent results are a major challenge in cell-based assays.[6] Achieving reproducibility requires a proactive approach to identifying and controlling sources of variability.[4][20]
Key Factors Influencing Reproducibility:
-
Biological Variability:
-
Cell Line Integrity: Ensure cell lines are obtained from a reputable source (e.g., ATCC) and periodically authenticated. Cell line cross-contamination is a notorious source of irreproducible data.[12]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift, altering drug sensitivity.[12]
-
Cell Seeding Density: As mentioned in the protocol, inconsistent initial cell numbers will lead to variable results, as the growth rate and response to treatment are density-dependent.[21][22]
-
-
Technical and Methodological Variability:
-
Reagent Quality: Use high-purity reagents and be consistent with the brand and catalog number for key components like media and FBS.[20] Batch-to-batch variability in serum is a common issue.
-
Pipetting Technique: Poor pipetting is a major source of error. Ensure pipettes are regularly calibrated. When seeding cells, mix the suspension gently between dispensing rows to prevent settling. Use reverse pipetting for viscous solutions and avoid creating bubbles.[21]
-
Incubation Times: Adhere strictly to the specified incubation times for cell attachment, treatment, and reagent reactions.
-
Evaporation and Edge Effects: As noted, the outer wells of a 96-well plate are prone to evaporation, which concentrates compounds and affects cell viability. Filling these wells with PBS or sterile water helps create a humidity barrier.[6]
-
Conclusion
The preclinical evaluation of a novel compound like 5,7-Diacetoxy-3,4',8-trimethoxyflavone is not a single experiment but a systematic process of validation. By employing a panel of diverse cell lines and executing well-controlled, reproducible bioassays, researchers can build a reliable profile of the compound's activity. This guide provides the strategic framework and detailed methodologies necessary to move beyond simply generating data to producing a robust, comparative analysis. Demonstrating consistent cytotoxic and pro-apoptotic activity across multiple cell lines, while understanding the sources of any variability, is a critical step toward establishing the therapeutic potential of this and other promising flavonoids.
References
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1543. [Link]
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Haggarty, S. J., et al. (2023). Technical reproducibility of in vitro cell viability assays across all donors. ResearchGate. [Link]
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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Leibrock, L. G., et al. (2021). Resources for developing reliable and reproducible in vitro toxicological test methods. ALTEX, 38(4), 691-706. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved February 19, 2026, from [Link]
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Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. [Link]
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Nobre, M. (2021, January 16). Why can't I get reproducible results in cell based assays? ResearchGate. [Link]
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Hirsch, C., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 19, 2026, from [Link]
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Riss, T. L. (2021). Treating Cells as Reagents to Design Reproducible Assays. Methods in Molecular Biology, 2423, 1-17. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Gorgani, L., et al. (2024). Exploring the Cellular Interactions of Flavonoids with Similar Structures in Cells Overexpressing the 70 kDa Human Heat Shock Protein. MDPI. [Link]
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Chen, Z., et al. (2024). Cellular responses to low and high concentrations of plant flavonoids. ResearchGate. [Link]
-
Sartorius. (n.d.). Impact of Pipetting Errors on Reproducibility of Cell-Based Assays. Retrieved February 19, 2026, from [Link]
-
INTEGRA Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling. [Link]
-
Simpson, M. (2017). Investigating the reproducibility of in vitro cell biology assays using mathematical models. Queensland University of Technology. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 19, 2026, from [Link]
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Cheriyan, B. V., et al. (2024). Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. Biomedical and Pharmacology Journal, 17(1). [Link]
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Hashimoto, T., et al. (2006). Cytotoxicity of Flavonoids toward Cultured Normal Human Cells. Journal of Health Science, 52(4), 416-421. [Link]
-
Ren, W., et al. (2003). Evidence for consistent patterns between flavonoid structures and cellular activities. Proceedings of the Nutrition Society, 62(1), 1-6. [Link]
-
Wang, Y., et al. (2026). Natural compound 5,7,8-trimethoxyflavone mitigates radiation-induced lung injury by suppressing EMT and PI3K/Akt pathway. International Journal of Molecular Medicine, 57, 69. [Link]
-
Al-Salahi, R., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. ResearchGate. [Link]
-
Tsunekawa, R., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. ChemBioChem, 20(2), 210-220. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-acetoxyflavone, 6-acetoxyflavone, 7-acetoxyflavone and 5-butyryloxyflavone, 6-butyryloxyflavone, 7-butyryloxyflavone. Retrieved February 19, 2026, from [Link]
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Safety Operating Guide
Navigating the Safe Handling of 5,7-Diacetoxy-3,4',8-trimethoxyflavone: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the introduction of novel compounds like 5,7-Diacetoxy-3,4',8-trimethoxyflavone into the laboratory workflow necessitates a robust understanding of safe handling practices. While specific toxicological data for this compound may be limited, a comprehensive safety protocol can be developed by examining its chemical structure and the known hazards of related flavone and acetylated molecules. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations and a clear operational and disposal plan to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for 5,7-Diacetoxy-3,4',8-trimethoxyflavone, a conservative approach to safety is paramount. Structurally related flavone compounds, such as 5,7-dimethoxyflavone and various hydroxylated and methoxylated flavones, are known to cause skin and eye irritation[1][2]. The presence of acetoxy groups introduces the potential for hydrolysis to acetic acid and the corresponding hydroxylated flavone, which could also be irritating. Furthermore, as a powdered substance, it poses an inhalation hazard, a common concern when working with fine chemicals[3][4].
Therefore, it is prudent to treat 5,7-Diacetoxy-3,4',8-trimethoxyflavone as a substance that is, at a minimum, a skin and eye irritant and a potential respiratory irritant. The following PPE recommendations are based on this precautionary principle, aligning with best practices for handling powdered chemical reagents of unknown toxicity[4][5][6].
Essential Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 5,7-Diacetoxy-3,4',8-trimethoxyflavone.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing. | Protects against accidental splashes of the powder or any solutions, which could cause serious eye irritation[1][2]. A face shield provides an additional layer of protection for the entire face. |
| Skin Protection | Nitrile gloves are recommended. Consider double-gloving if handling the substance for extended periods. A fully fastened laboratory coat is required. | Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure[7]. A lab coat protects the skin and personal clothing from contamination[6]. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when weighing or transferring the powder outside of a certified chemical fume hood or a ventilated balance enclosure. | Prevents the inhalation of airborne particles, which can cause respiratory irritation[3][4]. The use of engineering controls like a fume hood is the preferred method to mitigate this risk. |
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, fully-fastened lab coat.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Face Shield and Goggles: Remove from the back of the head, avoiding contact with the front surfaces.
-
Lab Coat: Unfasten and peel off from the shoulders, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator (if applicable): Remove without touching the front of the respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Safe Handling and Weighing
To minimize exposure, all handling of powdered 5,7-Diacetoxy-3,4',8-trimethoxyflavone should be conducted within a certified chemical fume hood or a ventilated balance enclosure[4].
Workflow for Weighing and Handling:
Caption: Workflow for Safe Handling of 5,7-Diacetoxy-3,4',8-trimethoxyflavone.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
Waste Segregation and Disposal Protocol:
| Waste Stream | Disposal Container | Disposal Procedure |
| Contaminated Solid Waste | Labeled, sealed plastic bag or container for solid chemical waste. | This includes used gloves, weigh paper, and any other disposable items that have come into contact with the powder. The container should be clearly labeled with "Solid Chemical Waste" and the name of the compound[8]. |
| Excess Powdered Compound | Original container or a new, clearly labeled, sealed container for solid chemical waste. | Unused or excess 5,7-Diacetoxy-3,4',8-trimethoxyflavone should be disposed of as solid chemical waste. Do not attempt to wash it down the drain[9]. |
| Contaminated Liquid Waste | Labeled, sealed container for non-halogenated organic solvent waste (if dissolved in a non-halogenated solvent) or aqueous waste, as appropriate. Do not mix incompatible waste streams. | If the compound is dissolved in a solvent, the resulting solution should be collected in the appropriate liquid waste container. The container must be clearly labeled with the contents, including the name of the flavone and the solvent used[8]. |
| Empty Chemical Container | Empty container for solid waste disposal. | Once empty, the original container should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The empty, rinsed container can then be disposed of as solid waste after defacing the label[9]. |
All waste must be disposed of in accordance with your institution's and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 5,7-Diacetoxy-3,4',8-trimethoxyflavone, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
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- MDPI. (2022, September 19).
- MDPI. (2024, January 9). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes.
- PLOS One. (2016, April 26). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
